Butylhydrazine oxalate
Description
The exact mass of the compound Butylhydrazine oxalate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58184. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butylhydrazine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylhydrazine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
butylhydrazine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.C2H2O4/c1-2-3-4-6-5;3-1(4)2(5)6/h6H,2-5H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOBLSRQYOWIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961115 | |
| Record name | Oxalic acid--butylhydrazine (1/1) | |
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Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40711-41-9, 6629-62-5 | |
| Record name | Hydrazine, butyl-, ethanedioate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40711-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrazine, butyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butylhydrazine oxalate | |
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| Record name | Hydrazine, butyl-, ethanedioate | |
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| Record name | Hydrazine, oxalate (1:1) | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58184 | |
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| Record name | Oxalic acid--butylhydrazine (1/1) | |
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| Record name | Butylhydrazine oxalate | |
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Foundational & Exploratory
Technical Whitepaper: Synthesis and Characterization of Butylhydrazine Oxalate
This technical guide details the protocol for the synthesis and stabilization of n-Butylhydrazine Oxalate (1:1) . This compound is a critical intermediate in the synthesis of pyrazole-based agrochemicals and pharmaceutical heterocycles.
The protocol focuses on the salt formation thermodynamics between n-butylhydrazine and oxalic acid. This approach is preferred in industrial applications to stabilize the volatile and oxidation-prone alkylhydrazine free base into a crystalline, non-hygroscopic solid suitable for storage and handling.
Executive Summary & Strategic Context
In drug discovery and agrochemical synthesis, alkylhydrazines are potent nucleophiles used to construct nitrogen-rich heterocycles. However, free n-butylhydrazine is susceptible to air oxidation, forming hydrazones or diazenes, and poses significant inhalation hazards.
Converting the free base to the oxalate salt (CAS 40711-41-9) offers three distinct advantages:
-
Enhanced Stability: The protonation of the hydrazine moiety suppresses oxidation.
-
Stoichiometric Precision: The crystalline salt allows for exact molar dosing in subsequent cyclization reactions.
-
Safety Profile: Reduced vapor pressure mitigates inhalation risks compared to the volatile free base.
Safety Architecture & Hazard Mitigation
Warning: Hydrazine derivatives are toxic and potential carcinogens.[1] This protocol must be performed in a fume hood with appropriate filtration.
| Hazard Class | Risk Factor | Mitigation Strategy |
| Acute Toxicity | Oral/Dermal/Inhalation | Use full PPE (Nitrile gloves, respirator, goggles). Handle free base only in a closed hood. |
| Flammability | Alkylhydrazine vapors | Ground all glassware. Use spark-proof heating mantles. |
| Corrosivity | Oxalic Acid | Avoid contact with skin/eyes.[1][2][3] Have calcium gluconate gel (if HF involved, though not here) or standard base neutralizers ready. |
Safety Logic Flow (DOT Visualization)
Caption: Operational safety workflow emphasizing thermal control during the acid-base neutralization step.
Reaction Engineering & Mechanism
The synthesis relies on a Brønsted-Lowry acid-base reaction. Oxalic acid, a dicarboxylic acid, protonates the more basic terminal nitrogen of the n-butylhydrazine.
Reaction Equation:
Note: Depending on stoichiometry (1:1 vs 2:1), the mono- or di-hydrazinium salt can form. The 1:1 salt is thermodynamically favored in ethanolic solution with equimolar loading.
Thermodynamic Considerations:
-
Solvent System: Ethanol (95% or Absolute) is chosen because the oxalate salt is sparingly soluble in cold ethanol, driving precipitation (high yield), while impurities remain in solution.
-
Temperature Control: The neutralization is exothermic. Uncontrolled heat can lead to disproportionation or side reactions; therefore, the addition is performed at controlled low temperatures.
Detailed Synthesis Protocol
Target: n-Butylhydrazine Oxalate Scale: Laboratory (0.1 mol basis)
Reagents & Equipment
-
n-Butylhydrazine (Free Base): 8.82 g (0.1 mol) [Purity >98%]
-
Oxalic Acid Dihydrate: 12.61 g (0.1 mol)
-
Solvent: Ethanol (Absolute), ~150 mL
-
Equipment: 3-neck round bottom flask (250 mL), addition funnel, reflux condenser (optional), magnetic stirrer, ice bath, vacuum filtration setup.
Step-by-Step Methodology
-
Acid Dissolution (The Receiver Phase):
-
Charge the 250 mL 3-neck flask with 12.61 g of Oxalic Acid Dihydrate .
-
Add 100 mL of Ethanol .
-
Stir vigorously at room temperature until fully dissolved.
-
Rationale: Dissolving the acid first ensures that the hydrazine is immediately neutralized upon entry, preventing localized high concentrations of free base.
-
-
Base Preparation (The Feed Phase):
-
In a separate addition funnel, dilute 8.82 g of n-Butylhydrazine with 20 mL of Ethanol .
-
Rationale: Dilution moderates the reaction rate and heat generation.
-
-
Controlled Addition (The Reaction Phase):
-
Cool the oxalic acid solution to 0–5°C using an ice bath.
-
Begin dropwise addition of the butylhydrazine solution over 30 minutes .
-
Observation: A white precipitate (the oxalate salt) typically begins to form immediately or upon slight warming.
-
Maintain internal temperature below 20°C.
-
-
Crystallization & Maturation:
-
After addition is complete, remove the ice bath.
-
Stir at room temperature for 1 hour to ensure complete reaction.
-
(Optional) If no precipitate forms, cool to -10°C or reduce solvent volume via rotary evaporation.
-
-
Isolation:
-
Filter the white crystalline solid using a Buchner funnel.
-
Wash the filter cake with 2 x 15 mL of cold Ethanol to remove unreacted starting materials.
-
Wash with 1 x 15 mL of Diethyl Ether to facilitate drying.
-
-
Drying:
-
Dry the solid in a vacuum desiccator over
or silica gel for 12 hours.
-
Analytical Validation (QC)
To ensure the integrity of the synthesized salt, the following characterization metrics should be met.
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | 145–148°C (Lit. varies by solvate) | Capillary MP Apparatus |
| Stoichiometry | 1:1 (Hydrazine:Acid) | Acid-Base Titration |
| Solubility | Soluble in water; Insoluble in ether | Solubility Test |
Characterization Logic (DOT Visualization)
Caption: Quality control decision tree for validating the synthesized oxalate salt.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162021, Butylhydrazine oxalate. Retrieved February 1, 2026 from [Link]
-
Selvakumar, R., et al. (2014). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. South African Journal of Chemistry. (Provides methodological context for hydrazinium oxalate formation). Retrieved from [Link]
Sources
CAS number 40711-41-9 chemical information
Topic: Technical Guide: Butylhydrazine Oxalate (CAS 40711-41-9) – Synthetic Utility & Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butylhydrazine Oxalate (CAS 40711-41-9) is a specialized alkylhydrazine salt utilized primarily as a nucleophilic building block in the synthesis of nitrogen-containing heterocycles. Unlike its free base form—which is prone to oxidation, volatility, and decomposition—the oxalate salt offers enhanced stability, precise stoichiometry, and safer handling characteristics for laboratory and industrial applications.
This guide analyzes the physicochemical properties, synthetic pathways, and critical applications of Butylhydrazine Oxalate in pharmaceutical chemistry, specifically focusing on its role in generating pyrazoles and hydrazones, which are privileged scaffolds in drug discovery.
Chemical Identity & Physicochemical Properties
The oxalate salt stabilizes the hydrazine moiety, reducing the vapor pressure and mitigating the risk of forming explosive peroxides common with free hydrazines.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | Butylhydrazine oxalate; Butylhydrazine ethanedioate (1:1) |
| CAS Number | 40711-41-9 |
| Molecular Formula | C₄H₁₂N₂ · C₂H₂O₄ (Salt) / C₆H₁₄N₂O₄ |
| Molecular Weight | 178.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, warm ethanol; insoluble in non-polar solvents (hexane, ether) |
| Melting Point | 163–164 °C (Decomposes) |
| Stability | Hygroscopic; stable under inert atmosphere. Decomposes to emit NOₓ fumes. |
| SMILES | CCCCNN.C(=O)(C(=O)O)O |
Synthesis & Manufacturing Methodologies
The synthesis of mono-alkyl hydrazines is chemically challenging due to the high nucleophilicity of the product, which often leads to polyalkylation. The manufacturing process prioritizes selectivity and stability.
Synthetic Route: Protected Hydrazine Strategy
To achieve high purity, a blocking group strategy is superior to direct alkylation.
-
Protection: Hydrazine hydrate is reacted with a blocking agent (e.g., acetone to form acetone azine, or Di-tert-butyl dicarbonate for Boc-protection) to reduce nucleophilicity.
-
Alkylation: The protected intermediate is alkylated with n-butyl bromide (or butyl iodide) in the presence of a base (K₂CO₃ or NaH).
-
Deprotection: Acid hydrolysis removes the protecting group, yielding the n-butylhydrazine free base.
-
Salt Formation: The free base is immediately treated with a stoichiometric amount of oxalic acid in ethanol. The oxalate salt precipitates, ensuring high purity and stability.
Visualization of Synthesis Workflow
Figure 1: Step-wise synthesis of Butylhydrazine Oxalate preventing polyalkylation.
Applications in Drug Discovery
Butylhydrazine oxalate is a critical reagent for introducing the n-butyl moiety into heterocyclic cores. Its primary utility lies in the synthesis of Pyrazoles , a structural motif found in numerous pharmaceuticals (e.g., COX-2 inhibitors, kinase inhibitors).
The Knorr Pyrazole Synthesis
The reaction between butylhydrazine and 1,3-dicarbonyl compounds (diketones or keto-esters) yields 1-butylpyrazoles.
-
Mechanism:
-
Nucleophilic Attack: The primary amine of the hydrazine attacks the most electrophilic carbonyl carbon.
-
Imine Formation: Loss of water generates a hydrazone intermediate.
-
Cyclization: The secondary nitrogen attacks the second carbonyl group.
-
Aromatization: Loss of a second water molecule drives the formation of the aromatic pyrazole ring.
-
Reaction Pathway Diagram
Figure 2: Mechanism of Pyrazole formation via Knorr Synthesis using Butylhydrazine.
Analytical Characterization & Quality Control
To ensure the integrity of the reagent before use in critical synthesis, the following analytical protocols are recommended.
HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).
-
Acceptance Criteria: Purity ≥ 95.0% (Area %).
1H-NMR Verification (DMSO-d6)
-
Key Signals:
Handling, Safety & Stability
Warning: Hydrazine derivatives are potential carcinogens and skin sensitizers. Strict adherence to safety protocols is mandatory.
-
Toxicity: Classified as Acute Tox. 4 (Oral/Dermal/Inhalation).[4]
-
Decomposition: Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO).
-
Storage:
-
Store in a cool, dry place (2–8°C recommended).
-
Keep under inert gas (Argon/Nitrogen) if possible to prevent slow oxidation.
-
Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides (unless intended for reaction).
-
Disposal: Do not dispose of down the drain. Quench excess hydrazine with dilute hypochlorite (bleach) solution carefully in a fume hood before disposal as hazardous chemical waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 162021, Butylhydrazine oxalate. PubChem. Available at: [Link]
-
Selvakumar, R., et al. Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate.[3] South African Journal of Chemistry, 2014, 67, 52–55.[1] Available at: [Link]
-
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883, 16(2), 2597–2599.[5] (Foundational reference for Pyrazole synthesis mechanism).
-
European Chemicals Agency (ECHA). C&L Inventory: Butylhydrazine oxalate. ECHA. Available at: [Link]
Sources
- 1. scielo.org.za [scielo.org.za]
- 2. ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS. - Google Patents [patents.google.com]
- 3. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 4. Butylhydrazine | C4H12N2 | CID 77064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
Butylhydrazine oxalate IUPAC name and synonyms
Technical Monograph: -Butylhydrazine Oxalate
Chemical Identity & Nomenclature
Precision in nomenclature is vital to distinguish the
| Identifier | Value |
| IUPAC Name | N-butylhydrazinium hydrogen oxalate |
| Systematic Name | 1-butylhydrazin-1-ium ethanedioate |
| Common Name | |
| CAS Number | 40711-41-9 (Oxalate salt); 1613-37-2 (Free base) |
| Molecular Formula | |
| SMILES | CCCCNN.OC(=O)C(=O)O |
| Synonyms | Butylhydrazine ethanedioate; Oxalic acid compound with butylhydrazine (1:[1][2][3][4][5][6][7]1) |
Physicochemical Profile
The oxalate salt transforms the oily, volatile free base into a manageable crystalline solid.[1]
| Property | Data | Note |
| Molecular Weight | 178.19 g/mol | 88.15 (Base) + 90.04 (Acid) |
| Physical State | White crystalline powder | Hygroscopic |
| Solubility | Water (High), Ethanol (Moderate), Ether (Low) | Polar salt character |
| Melting Point | ~145–150 °C (Decomposes) | Characteristic of hydrazine oxalates |
| Stability | Stable at room temperature | Protect from light and moisture |
Synthesis & Manufacturing Logic
Rationale for Salt Formation
Free alkylhydrazines are potent reducing agents that readily auto-oxidize in air.[1] They are also volatile liquids with significant inhalation toxicity.[1] Converting the free base to the oxalate salt serves three purposes:
-
Stoichiometric Precision: Allows for exact dosing in subsequent reactions.[1]
-
Safety: Eliminates vapor pressure hazards.
-
Longevity: Prevents oxidative degradation (browning) common to free hydrazines.[1]
Synthesis Protocol (Standardized)
Objective: Synthesis of
Reagents:
-
Hydrazine hydrate (80% or 100%) – Excess required to prevent poly-alkylation.[1]
-
1-Bromobutane (
-butyl bromide).[1] -
Oxalic acid dihydrate.[1]
-
Ethanol (absolute) and Diethyl ether.[1]
Protocol:
-
Alkylation: In a round-bottom flask equipped with a reflux condenser and addition funnel, charge Hydrazine Hydrate (5.0 equiv). Heat to 60°C.
-
Addition: Dropwise add 1-Bromobutane (1.0 equiv) over 1 hour. The excess hydrazine acts as both solvent and reactant, statistically favoring mono-alkylation over di-alkylation.[1]
-
Reflux: Reflux the mixture for 3 hours to ensure completion.
-
Isolation of Free Base:
-
Salt Formation:
-
Prepare a saturated solution of Oxalic Acid (1.0 equiv) in hot ethanol.
-
Slowly add the ethereal butylhydrazine solution to the oxalic acid solution with vigorous stirring.
- -Butylhydrazine oxalate will precipitate immediately as a white solid.[1]
-
-
Purification: Filter the solid, wash with cold ether, and recrystallize from ethanol/water if necessary.
Synthesis Workflow Diagram[1]
Figure 1: Step-by-step synthesis workflow for stabilizing volatile alkylhydrazines into oxalate salts.
Biological Implications & Toxicology
Warning: Hydrazine derivatives are potent carcinogens and hepatotoxins.[1][8] Research involving this compound requires strict adherence to safety protocols.[1]
Mechanism of Action (Toxicity)
The toxicity of
-
P450 Activation: Cytochrome P450 enzymes (specifically CYP2E1) oxidize the hydrazine moiety.[1]
-
Diazonium Formation: The intermediate forms an unstable diazonium ion.[1]
-
Carbonium Ion Generation: Nitrogen gas (
) is released, generating a highly reactive butyl carbonium ion ( ).[1] -
DNA Alkylation: This electrophile attacks nucleophilic centers on DNA (primarily the
position of guanine), leading to GC AT transition mutations.[1]
Metabolic Pathway Diagram[1]
Figure 2: Metabolic activation pathway of butylhydrazine leading to genotoxicity.[1][3]
Handling & Safety Protocols
Trustworthiness: This protocol relies on the principle of "containment and deactivation."[1]
-
Engineering Controls: Always handle in a certified Chemical Fume Hood or Glove Box.[1]
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1]
-
Deactivation (Spill Response):
-
Storage: Store in amber glass vials under inert gas (Argon/Nitrogen) at room temperature. The oxalate is stable, but humidity can cause hydrolysis over time.[1]
References
-
PubChem. (2023).[1][2] Butylhydrazine oxalate | C6H14N2O4.[1][4] National Library of Medicine.[1] [Link][1]
-
Toth, B. (1980).[1] Actual new cancer-causing hydrazines, hydrazides, and hydrazones.[1] Journal of Cancer Research and Clinical Oncology, 97, 97-108.[1] (Foundational text on hydrazine carcinogenesis mechanisms).
-
International Agency for Research on Cancer (IARC). (2019).[1] Hydrazine and Hydrazine Derivatives. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
Sources
- 1. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxalyldihydrazide - Wikipedia [en.wikipedia.org]
- 3. 10195-69-4|Hydrazine xoxalate|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.com [fishersci.com]
- 7. scielo.org.za [scielo.org.za]
- 8. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nucleophilic Reactivity of the Hydrazine Moiety in Butylhydrazine Oxalate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazine and its derivatives are a cornerstone of modern synthetic chemistry, prized for their unique nucleophilic character which is fundamental to the construction of a vast array of molecular architectures. This guide delves into the specific nucleophilic reactivity of butylhydrazine, with a practical focus on its common salt form, butylhydrazine oxalate. We will dissect the underlying principles governing its reactivity, explore its application in key synthetic transformations, and provide actionable protocols for its use in the laboratory. This document moves beyond a simple recitation of facts to explain the causal relationships behind its chemical behavior and experimental utility, providing a robust framework for professionals in organic synthesis and medicinal chemistry.
The Hydrazine Moiety: A Privileged Nucleophile
The exceptional nucleophilicity of hydrazines stems from the "alpha effect," a phenomenon where the presence of an adjacent atom with lone-pair electrons (in this case, the adjacent nitrogen) enhances the reactivity of the nucleophilic center.[1] This effect, coupled with the repulsion between lone pairs on the adjacent nitrogen atoms, raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the electrons more available for donation to an electrophile.[2][3]
While simple amines are good nucleophiles, hydrazines often exhibit significantly greater reactivity, allowing them to participate in reactions where other amines might fail.[4][5] This enhanced reactivity makes them invaluable reagents, particularly in the synthesis of heterocyclic compounds and for the derivatization of carbonyls.[6][7][8]
Butylhydrazine Oxalate: From Salt to Active Nucleophile
Butylhydrazine is typically supplied and handled as an oxalate salt (IUPAC Name: butylhydrazine;oxalic acid) to improve its stability and ease of handling.[9][10] The salt itself is not the active nucleophile. The reactive species is the free base, butylhydrazine, which must be liberated in the reaction medium.
The oxalate salt exists in equilibrium with its constituent ions. In the presence of a base, or even in a sufficiently polar protic solvent, the equilibrium shifts to release the free butylhydrazine, which can then engage in nucleophilic attack. The oxalate dianion can act as a proton sink, while the oxalic acid can be a proton source, making pH control a critical parameter in reactions.
Caption: Equilibrium of Butylhydrazine Oxalate in solution.
Core Reactivity: The Nucleophilic Attack on Carbonyls
The quintessential reaction of butylhydrazine is its nucleophilic addition to aldehydes and ketones to form hydrazones.[11][12][13] This reaction is a cornerstone of its utility and serves as the initial step for several important transformations.
The mechanism proceeds via the attack of the terminal nitrogen's lone pair on the electrophilic carbonyl carbon. This is typically the rate-limiting step and results in a tetrahedral intermediate.[4][13] Subsequent proton transfer and elimination of a water molecule yield the stable N-butylhydrazone product.
The Wolff-Kishner Reduction
A powerful application of hydrazone formation is the Wolff-Kishner reduction, which deoxygenates an aldehyde or ketone to the corresponding alkane.[14][15][16] After the initial formation of the hydrazone, the application of a strong base (like KOH) and heat promotes the tautomerization and subsequent elimination of dinitrogen gas—a thermodynamically highly favorable process—to yield a carbanion, which is then protonated by the solvent.[12][14][15]
Caption: Mechanism of the Wolff-Kishner Reduction.
Synthesis of Heterocycles: A Gateway to Bioactive Molecules
Hydrazine derivatives are critical building blocks for a multitude of heterocyclic systems that form the core of many pharmaceutical agents.[6][7][17] Butylhydrazine, with its two distinct nitrogen atoms, is particularly useful for synthesizing five- and six-membered rings.
A prime example is the Knorr pyrazole synthesis and related reactions, where butylhydrazine condenses with a 1,3-dicarbonyl compound. The reaction regioselectivity—determining which nitrogen attacks which carbonyl—is influenced by the steric bulk of the butyl group and the electronic nature of the substituents on the dicarbonyl compound.[18] The more nucleophilic and less sterically hindered terminal nitrogen typically initiates the attack.
Factors Influencing Nucleophilic Reactivity
The efficacy of butylhydrazine as a nucleophile is not absolute and can be modulated by several factors:
-
Steric Hindrance: The butyl group imparts steric bulk, which can influence the regioselectivity of its reactions and may slow its reaction with highly hindered electrophiles compared to unsubstituted hydrazine.[18]
-
Solvent: Polar protic solvents can stabilize the transition state through hydrogen bonding, accelerating the reaction. High-boiling-point solvents like ethylene glycol are often required for reactions needing high temperatures, such as the Wolff-Kishner reduction.[12]
-
pH: As discussed, pH is critical. A sufficiently basic environment is needed to generate the free hydrazine, but highly acidic conditions will fully protonate it, rendering it non-nucleophilic.
-
Temperature: Higher temperatures increase reaction rates but must be balanced against the potential for side reactions or decomposition, especially of the thermally unstable hydrazone intermediates.[12]
Experimental Protocol: Synthesis of Acetone N-Butylhydrazone
This protocol provides a representative, self-validating procedure for the synthesis of a hydrazone, a foundational reaction for butylhydrazine oxalate.
Objective: To synthesize and isolate acetone N-butylhydrazone via nucleophilic addition.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Butylhydrazine Oxalate | 178.19 | 8.91 g | 0.05 |
| Sodium Hydroxide | 40.00 | 4.00 g | 0.10 |
| Acetone | 58.08 | 3.20 mL | 0.055 |
| Ethanol (95%) | - | 50 mL | - |
| Deionized Water | - | 50 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Anhydrous MgSO₄ | - | ~5 g | - |
Procedure:
-
Liberation of Free Base: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve butylhydrazine oxalate (8.91 g) and sodium hydroxide (4.00 g) in a mixture of ethanol (50 mL) and water (50 mL). Stir at room temperature for 20 minutes. This generates the free butylhydrazine in situ.
-
Nucleophilic Addition: Cool the flask in an ice bath to 0-5 °C. Add acetone (3.20 mL) dropwise over 10 minutes using a syringe, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, visualizing with a potassium permanganate stain. The disappearance of the acetone spot and the appearance of a new, higher Rf product spot indicates completion.
-
Workup & Isolation: Transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Separate the organic layer. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).
-
Purification: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Characterization: The resulting oil is the crude acetone N-butylhydrazone. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. Further purification can be achieved via vacuum distillation if required.
Caption: Experimental workflow for hydrazone synthesis.
Safety and Handling
Butylhydrazine oxalate is harmful if swallowed or in contact with skin.[9] Hydrazine derivatives as a class are considered potentially toxic and carcinogenic.[19] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
Butylhydrazine oxalate is a versatile and powerful nucleophile whose utility is central to many areas of chemical synthesis and drug discovery. Its reactivity is governed by the inherent properties of the hydrazine moiety, modulated by steric and electronic factors, and critically dependent on reaction conditions that liberate the active free base from its stable salt form. A thorough understanding of these principles, as outlined in this guide, empowers researchers to harness its synthetic potential effectively and safely.
References
- Title: 19.
- Title: Hydrazone Derivative: Significance and symbolism Source: Google AI Search URL
- Title: 19.
- Title: 19.
- Source: PrepChem.
- Title: Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives Source: Google AI Search URL
- Title: Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH Source: PMC - NIH URL
- Title: Exploring the Applications of Hydrazine Derivatives: Focus on (4-Methoxybenzyl)
- Title: A Comparative Guide to tert-Butyl Carbazate and Phenylhydrazine in Synthetic Chemistry Source: Benchchem URL
- Title: The Role of Hydrazine Derivatives in Modern Pharmaceutical Synthesis Source: Google AI Search URL
- Title: Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities Source: ResearchGate URL
- Title: Butylhydrazine oxalate | C6H14N2O4 Source: PubChem - NIH URL
- Title: "Synthesis and Characterization of Hydrazine Derivatives.
- Title: Butylhydrazine oxalate - 6629-62-5 Source: Vulcanchem URL
- Title: How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways.
- Title: Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone Source: Pearson URL
- Title: Regioselective Synthesis of N-Aminoisoindolones and Mono-N- and Di-N,N′-substituted Phthalazones Utilizing Hydrazine Nucleophiles in a Palladium-Catalyzed Three-Component Cascade Process Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Process for preparation of tertiary butyl hydrazine Source: Google Patents URL
- Title: tert-Butylhydrazine 98 7400-27-3 Source: Sigma-Aldrich URL
- Title: Buy Butylhydrazine oxalate (EVT-3561789)
- Title: The Chemistry of Hydrazines: Understanding 1-sec-Butylhydrazine Dihydrochloride Source: Google AI Search URL
- Title: Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate Source: SciELO South Africa URL
- Title: Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate Source: SciELO South Africa URL
- Title: US4435600A - Process for preparation of tertiary butyl hydrazine Source: Google Patents URL
- Title: Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate | Request PDF Source: ResearchGate URL
- Title: Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate Source: Semantic Scholar URL
- Title: A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N Source: Google AI Search URL
- Title: Q6: Explain the nucleophilicity differences between ammonia, hydroxylamine and hydrazine.
- Title: 19.
- Title: What is more nucleophilic between hydrazin, hydroxyl amine, and ammonia?
- Title: Order of nucleophilicity of ammonia, hydrazine and hydroxylamine Source: Chemistry Stack Exchange URL
- Title: Butylhydrazine oxalate salt, 25 grams Source: CP Lab Safety URL
- Title: Synthesis of oleophilic electron-rich phenylhydrazines Source: PMC - NIH URL
- Title: 4 - Organic Syntheses Procedure Source: Organic Syntheses Procedure URL
- Title: Destruction of oxalate by reaction with hydrogen peroxide.
- Source: Tokyo Chemical Industry (India) Pvt. Ltd.
- Title: 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction)
- Title: Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets Source: PMC URL
- Title: A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: Organic Process Research & Development - ACS Publications URL
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Solved Q6: Explain the nucleophilicity differences between | Chegg.com [chegg.com]
- 3. quora.com [quora.com]
- 4. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. psvmkendra.com [psvmkendra.com]
- 8. nbinno.com [nbinno.com]
- 9. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Butylhydrazine oxalate (6629-62-5) for sale [vulcanchem.com]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pearson.com [pearson.com]
- 14. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]
- 15. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Comprehensive Safety & Handling Guide: n-Butylhydrazine Oxalate
Topic: Comprehensive Technical Safety Guide: n-Butylhydrazine Oxalate Content Type: Technical Whitepaper / Advanced Safety Protocol Audience: Research Scientists, Chemical Safety Officers, and Drug Discovery Specialists.
Chemical Characterization & Identity
CAS Number: 40711-41-9
Chemical Name: n-Butylhydrazine oxalate (1:[1]1)
Synonyms: Butylhydrazine ethanedioate; 1-Butylhydrazine oxalate salt
Molecular Formula: C
Executive Safety Summary
n-Butylhydrazine oxalate represents a "dual-threat" biohazard in the laboratory. Unlike simple inorganic salts, this compound dissociates into two distinct toxicophores upon contact with physiological fluids: the alkylhydrazine free base (a potent neurotoxin and alkylating agent) and oxalic acid (a nephrotoxic corrosive).
Researchers must treat this compound not merely as a stable salt, but as a stabilized reservoir of volatile hydrazine. Standard nitrile gloves are often insufficient for prolonged contact with hydrazine derivatives; breakthrough times can be surprisingly short.
Hazard Profiling & GHS Classification
Note: While specific experimental LD50 data for this exact salt is often proprietary, the hazard profile is derived from the established toxicity of alkylhydrazines and oxalates.
GHS Label Elements[2][3][4]
-
Signal Word: DANGER
-
Pictograms: Skull & Crossbones (Acute Tox), Health Hazard (Carcinogen/Target Organ), Corrosion (Skin/Eye).
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[2] | Rapid absorption; hydrazine inhibits GABA synthesis (seizures); oxalate precipitates Ca |
| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[2] | Lipophilic alkyl chain facilitates transdermal absorption of the hydrazine moiety. |
| Skin Corrosion | Cat 1B | H314: Causes severe skin burns.[2][3] | Oxalic acid component is corrosive; hydrazine causes chemical burns and sensitization. |
| Carcinogenicity | Cat 1B | H350: May cause cancer.[2][3] | Alkylhydrazines can alkylate DNA (guanine O6 position), leading to mutagenic transitions. |
| STOT - Single Exp. | Cat 1 | H370: Causes damage to organs. | Target organs: Kidneys (oxalate crystals), CNS (hydrazine), Liver (oxidative stress). |
Toxicological Mechanisms: The "Why" Behind the Risk
To handle this chemical safely, one must understand the causality of its toxicity. It is not a single poison but a synergistic system.
A. The Hydrazine Component (Neurotoxicity)
The n-butylhydrazine moiety acts as a "pyridoxine antagonist."
-
Mechanism: It reacts with Pyridoxal-5'-Phosphate (Vitamin B6 active form) to form hydrazones.
-
Consequence: This depletes the cofactor required by the enzyme Glutamic Acid Decarboxylase (GAD).
-
Result: GAD cannot convert Glutamate (excitatory) to GABA (inhibitory). The loss of GABA inhibition leads to refractory status epilepticus (uncontrollable seizures) that standard anticonvulsants (benzodiazepines) may fail to treat without B6 supplementation.
B. The Oxalate Component (Renal/Systemic Toxicity)[6][7]
-
Mechanism: Systemic absorption leads to the formation of insoluble Calcium Oxalate.
-
Consequence:
-
Acute: Rapid hypocalcemia (tetany, cardiac arrhythmia).
-
Delayed: Deposition of sharp oxalate crystals in renal tubules (Acute Tubular Necrosis).
-
C. Mechanistic Visualization
The following diagram illustrates the dual toxicity pathways.
Caption: Dual metabolic toxicity pathways of Butylhydrazine Oxalate leading to neurotoxic and nephrotoxic outcomes.
Operational Handling Framework
Trustworthiness in safety comes from redundancy. The following protocol assumes the material is volatile and corrosive.
Engineering Controls
-
Primary Barrier: All weighing and manipulation must occur inside a certified chemical fume hood or a glovebox under inert atmosphere (Nitrogen/Argon).
-
Airflow Check: Verify hood face velocity is >100 fpm (0.5 m/s) before opening the container.
-
Static Control: Use an antistatic gun or ionizer during weighing; dry hydrazine salts can be electrostatically charged and dispersive.
Personal Protective Equipment (PPE) Matrix
| Zone | Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 | Prevent inhalation of oxalate dusts. If outside hood: Full-face respirator with Ammonia/Methylamine cartridges. |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil). Outer: Laminate film (e.g., Silver Shield) or heavy Neoprene. Note: Hydrazines permeate thin nitrile rapidly. |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient due to corrosive dust potential. |
| Body | Lab Coat + Apron | Chemical-resistant apron (Tyvek or PVC) recommended for quantities >1g. |
Self-Validating Handling Workflow
This workflow ensures that containment is maintained throughout the experimental lifecycle.
Caption: Step-by-step containment logic for handling solid hydrazine salts to minimize dust exposure.
Emergency Response Protocols
Standard First Aid is often insufficient for hydrazine poisoning due to the specific antidote requirement.
A. Exposure Response[3][4][5]
-
Skin Contact:
-
Inhalation:
-
Ingestion:
B. Spill Management (Chemical Neutralization)
Do not simply sweep up. Hydrazine salts can react with cellulose (paper towels) to cause fires if dry.
Protocol:
-
Isolate: Evacuate area (10m radius).
-
PPE: Don full-face respirator and heavy neoprene gloves.
-
Neutralization Solution: Prepare a 5% Sodium Hypochlorite (Bleach) solution.
-
Action:
-
Cover spill with wet sand or vermiculite to prevent dust.
-
Slowly add bleach solution. Caution: Reaction is exothermic and releases nitrogen gas.
-
Allow to sit for 30 minutes to ensure oxidative destruction of the hydrazine moiety.
-
-
Verification: Use starch-iodide paper (blue = excess oxidant present, meaning hydrazine is destroyed).
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Hygroscopic. Store under inert gas (Argon preferred) in a desiccator.
-
Incompatibilities:
-
Oxidizing Agents: Risk of fire/explosion.
-
Aldehydes/Ketones: Will react spontaneously to form hydrazones.
-
Metals: Avoid contact with iron/copper salts which catalyze decomposition.
-
Disposal & Environmental
n-Butylhydrazine oxalate is toxic to aquatic life with long-lasting effects (H411).[2]
-
Never dispose of down the drain.
-
Destruction Method: Dissolve in water and treat with excess dilute bleach (hypochlorite) or hydrogen peroxide in a fume hood until gas evolution ceases. Adjust pH to neutral before disposing as chemical waste.
-
Labeling: Waste containers must be labeled "Toxic - Hydrazine Derivative - Carcinogen."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 162021: Butylhydrazine oxalate. PubChem.[1] Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Hydrazine: IDLH Value Profile. Centers for Disease Control and Prevention. Available at: [Link]
-
Nguyen, H., et al. Management of Hydrazine Toxicity. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]
Sources
- 1. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
GHS hazard classification for Butylhydrazine oxalate
The following technical guide is structured to serve researchers and drug development professionals. It prioritizes mechanistic understanding over rote compliance, synthesizing official regulatory data with precautionary scientific principles ("read-across" toxicology).
CAS: 40711-41-9 | Formula: C₆H₁₄N₂O₄ | Synonyms: n-Butylhydrazine ethanedioate[1]
Executive Technical Summary
Butylhydrazine oxalate represents a dual-moiety hazard : it combines the alkylating, hepatotoxic potential of the hydrazine pharmacophore with the nephrotoxic, corrosive properties of oxalic acid. While official GHS notifications often limit classification to Acute Toxicity (Category 4), this characterization is likely an underestimation derived from limited testing data rather than an absence of risk.
Critical Safety Directive: Treat this compound as a suspected carcinogen and potent skin sensitizer . The salt form reduces volatility compared to the free base (
Chemical Identity & Physicochemical Context
Understanding the physical state is a prerequisite for selecting engineering controls.
| Property | Value/Description | Impact on Safety |
| Molecular Structure | Hydrazine nitrogen is the nucleophilic toxicophore. | |
| Physical State | Crystalline Solid (White/Off-white) | Dust generation is the primary inhalation risk. |
| Solubility | Soluble in water, alcohols | High bioavailability; rapid systemic absorption if ingested. |
| Stability | Stable under ambient conditions | Incompatible with Oxidizers: Risk of exothermic decomposition releasing |
GHS Hazard Classification: The "Official" vs. "Precautionary" Matrix
Regulatory databases (e.g., ECHA C&L Inventory) often rely on minimum data requirements. As a researcher, you must bridge the gap between reported hazards and structural hazards.
Official GHS Classification (Verified)
Based on ECHA notifications and SDS aggregation:
-
Acute Toxicity (Oral): Category 4 (H302 : Harmful if swallowed)[1][2][3]
-
Acute Toxicity (Dermal): Category 4 (H312 : Harmful in contact with skin)[1][2]
Pharmacophoric Hazard Alert (Scientific Read-Across)
The following classifications are derived from Structure-Activity Relationships (SAR) with n-butylhydrazine (free base) and generic hydrazine derivatives. These should be assumed for robust risk assessment.
-
Carcinogenicity: Category 2 (Suspected) – Rationale:[3][4][5] Alkylhydrazines are metabolic precursors to diazonium ions, which alkylate DNA (guanine O6 position).
-
Skin Sensitization: Category 1 – Rationale: Hydrazines are notorious haptens.
-
Specific Target Organ Toxicity (RE): Kidney/Liver – Rationale: Oxalate precipitation (renal) and hydrazine metabolism (hepatic).
Classification Logic Flow (DOT Visualization)
The following diagram illustrates the decision logic for classifying this specific salt, distinguishing between verified data and prudent extrapolation.
Figure 1: Hazard Classification Logic.[1] Solid lines indicate verified regulatory classifications; dashed lines indicate high-probability hazards based on chemical structure.
Mechanistic Toxicology
To handle this chemical safely, one must understand how it causes harm. The toxicity is bipartite.
The Hydrazine Moiety (Systemic & Genetic)
Upon absorption, the hydrazine group undergoes metabolic activation, primarily via the Cytochrome P450 system (oxidative metabolism).
-
Metabolism:
-oxidation leads to the formation of azoxy and diazonium intermediates. -
DNA Damage: These electrophilic intermediates alkylate DNA bases (specifically guanine), leading to GC
AT transitions. This is the mechanism for potential carcinogenicity. -
Vitamin B6 Depletion: Hydrazines react with pyridoxal phosphate (Vitamin B6), inhibiting GABA synthesis and potentially causing neurotoxicity (seizures) in acute high-dose scenarios.
The Oxalate Moiety (Renal)
The oxalate counter-ion is not inert.
-
Systemic Acidosis: Ingestion contributes to metabolic acidosis.
-
Precipitation: Oxalic acid binds serum calcium to form insoluble Calcium Oxalate (
). -
Renal Failure:
crystals precipitate in the renal tubules, causing mechanical damage, obstruction, and acute renal failure (ARF).
Pathway Visualization (DOT)
Figure 2: Dual-Stream Toxicity Pathway. The compound dissociates into two toxicophores, attacking distinct biological targets (DNA/Liver/CNS vs. Kidney).
Risk Management & Experimental Protocols
Safety is not about "being careful"; it is about engineering out the risk.
Engineering Controls
-
Primary Containment: All weighing and solubilization must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Decontamination: Surfaces should be cleaned with a 5% bleach solution (sodium hypochlorite) followed by water. Hypochlorite oxidizes hydrazines to nitrogen gas, effectively neutralizing the toxicophore.
Personal Protective Equipment (PPE)
-
Gloves: Standard nitrile gloves may offer insufficient protection against hydrazine permeation.
-
Recommendation: Double-gloving. Inner layer: Laminate film (e.g., Silver Shield™) or High-Grade Nitrile (minimum 0.11 mm). Outer layer: Standard Nitrile (for dexterity).
-
-
Respiratory: If working outside a hood (not recommended), use a P100 particulate respirator equipped with an Organic Vapor (OV) cartridge to capture any liberated free amine.
Waste Disposal Protocol
Do not dispose of down the drain.
-
Segregation: Collect as "Toxic Organic Waste."
-
Labeling: Clearly mark as "Hydrazine Derivative – Potential Carcinogen" and "Oxalate."
-
Quenching (Small Scale Only): For trace residues, treat with dilute hypochlorite solution in a fume hood to degrade the hydrazine moiety before disposal, ensuring no acidic waste is mixed (to prevent chlorine gas evolution).
References
-
PubChem. (n.d.). Butylhydrazine oxalate (Compound).[1][6] National Library of Medicine. Retrieved February 1, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1][4] C&L Inventory: Butylhydrazine oxalate. Retrieved February 1, 2026, from [Link]
-
Toth, B. (1981). Carcinogenic effects of 1,1-di-n-butylhydrazine in mice. Carcinogenesis, 2(7), 651–654.[7] Retrieved February 1, 2026, from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Hydrazines: NIOSH Pocket Guide to Chemical Hazards. Retrieved February 1, 2026, from [Link]
Sources
- 1. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butylhydrazine | C4H12N2 | CID 77064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tert-Butylhydrazine | C4H12N2 | CID 81890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Carcinogenic effects of 1,1-di-n-butylhydrazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Versatility of Hydrazinium Cations in Crystal Engineering
An In-Depth Technical Guide to the Crystal Structure of Hydrazinium Oxalate Compounds
This guide provides a comprehensive exploration of the crystal structures of hydrazinium oxalate compounds, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, crystallographic features, and intricate hydrogen bonding networks of key hydrazinium oxalate species, grounding our discussion in established experimental data and explaining the causal relationships that govern their formation and structure.
Hydrazine (N₂H₄) is a diacidic base that readily reacts with acids to form two primary types of cations: the hydrazinium (+1) ion (N₂H₅⁺) and the less common hydrazinium (+2) ion (N₂H₆²⁺).[1] The N₂H₅⁺ cation, in particular, is a versatile building block in crystal engineering. Its ability to act as a donor for multiple hydrogen bonds allows it to form extensive and robust three-dimensional networks with various anions.
When combined with oxalic acid, a simple dicarboxylic acid, hydrazine forms distinct crystalline salts, primarily hydrazinium hydrogen oxalate (N₂H₅HC₂O₄) and dihydrazinium oxalate ((N₂H₅)₂C₂O₄).[2] The stoichiometry of the reactants and the specific experimental conditions dictate which of these compounds is formed.[1] The resulting crystal structures are defined by intricate networks of hydrogen bonds, which are of fundamental interest for understanding intermolecular interactions and designing new materials with specific properties.
Dihydrazinium Oxalate ((N₂H₅)₂C₂O₄): A Thermally Sensitive 3D Network
The crystal structure of dihydrazinium oxalate remained unreported for a considerable time, largely due to the difficulty in obtaining single crystals suitable for X-ray analysis.[1][3] The synthesis is highly sensitive to temperature, as the dihydrazinium salt readily transforms into the monohydrazinium form above 25 °C.[1][4]
Crystal Synthesis and Causality
The successful synthesis of dihydrazinium oxalate hinges on maintaining ice-cold conditions. This critical parameter prevents the thermal decomposition of the desired product into the more stable monohydrazinium oxalate.[1] The reaction involves a straightforward acid-base neutralization in a mixed solvent system.
Sources
Methodological & Application
Application Note: Butylhydrazine Oxalate in the Formation of Pyrazole Derivatives
Abstract
This application note details the protocol for utilizing Butylhydrazine Oxalate (CAS: 40711-41-9) as a stable, solid-state precursor for the synthesis of N-butyl pyrazole derivatives. While hydrazine hydrate is commonly used in Knorr pyrazole synthesis, alkylhydrazine salts like butylhydrazine oxalate offer superior shelf-stability and precise stoichiometric control. This guide addresses the critical "liberation" step required to activate the salt, the mechanistic drivers of regioselectivity in unsymmetrical 1,3-dicarbonyl condensations, and essential safety protocols for handling alkylhydrazine salts.
Introduction & Chemical Context
Why Butylhydrazine Oxalate?
Free alkylhydrazines are often volatile, hygroscopic, and prone to air oxidation. The oxalate salt form stabilizes the hydrazine moiety, reducing vapor pressure and toxicity risks during weighing and storage. However, this stability comes with a processing requirement: the oxalate anion must be neutralized to restore the nucleophilicity of the hydrazine nitrogens.
The Pyrazole Target
Pyrazole derivatives are a cornerstone of medicinal chemistry, serving as the core scaffold in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant. The introduction of an N-butyl chain modulates lipophilicity (LogP), potentially improving membrane permeability and pharmacokinetic profiles compared to N-methyl or N-unsubstituted analogs.
Mechanism & Regioselectivity[1][2]
The formation of pyrazoles from 1,3-diketones and hydrazines is known as the Knorr Pyrazole Synthesis . When using a mono-substituted hydrazine (like butylhydrazine), regioselectivity becomes the primary challenge.
The Regioselectivity Paradox
In the reaction between butylhydrazine and an unsymmetrical 1,3-diketone (
-
Electronic Control: The unsubstituted nitrogen (
) is generally the attacking nucleophile in neutral/acidic conditions. It targets the most electrophilic carbonyl. -
Steric Control: The substituted nitrogen (
) is more nucleophilic due to the inductive effect of the butyl group but is sterically hindered.
General Rule: In the presence of the oxalate counter-ion (mildly acidic conditions), the terminal
Mechanistic Pathway Visualization
Figure 1: Critical workflow for converting the oxalate salt into the active pyrazole scaffold.
Material Safety & Handling (E-E-A-T)
WARNING: Alkylhydrazines are potential genotoxins. The oxalate salt reduces volatility but does not eliminate toxicity.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Containment: All weighing must be performed in a chemical fume hood.
-
Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine before disposal.
-
Incompatibility: Avoid contact with strong oxidizing agents.
Experimental Protocol
Protocol A: Synthesis of 1-Butyl-3,5-dimethylpyrazole (Benchmark Reaction)
Targeting the condensation of Butylhydrazine Oxalate with 2,4-Pentanedione (Acetylacetone).
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
| Butylhydrazine Oxalate | 178.19 | 1.0 | 1.78 g |
| 2,4-Pentanedione | 100.12 | 1.0 | 1.00 g (1.03 mL) |
| Sodium Acetate (Anhydrous) | 82.03 | 1.1 | 0.90 g |
| Ethanol (Absolute) | - | Solvent | 20 mL |
| Water | - | Workup | 50 mL |
Step-by-Step Procedure
-
Salt Liberation (In-Situ):
-
In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend 1.78 g of Butylhydrazine Oxalate in 15 mL of Ethanol.
-
Add 0.90 g of Sodium Acetate. Note: This buffers the oxalate acid, liberating the free hydrazine base.
-
Stir at room temperature for 15 minutes. The suspension may change consistency as sodium oxalate precipitates.
-
-
Condensation:
-
Add 1.03 mL of 2,4-Pentanedione dropwise to the stirring mixture over 5 minutes. Exotherm Warning: The reaction is exothermic; mild cooling (water bath) may be required if scaling up.
-
Attach a reflux condenser.
-
Heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor by TLC (Eluent: 20% EtOAc in Hexanes).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the white solid precipitate (Sodium Oxalate byproduct). Wash the filter cake with 5 mL cold ethanol.
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove ethanol.
-
Dissolve the oily residue in 20 mL Ethyl Acetate.
-
Wash with Water (2 x 10 mL) to remove residual salts and oxalic acid traces.
-
Dry the organic layer over
, filter, and concentrate.
-
-
Purification:
-
The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via vacuum distillation (b.p. approx 100-110°C at 10 mmHg) or silica gel chromatography.
-
Protocol B: Regioselective Synthesis with Unsymmetrical Diketones
For substrates like Benzoylacetone (1-phenyl-1,3-butanedione).
To favor the 1-butyl-3-phenyl-5-methylpyrazole isomer (where the butyl group is distal to the phenyl ring):
-
Solvent Switch: Use Acetic Acid as the solvent instead of Ethanol.
-
Rationale: Acetic acid promotes the attack of the terminal hydrazine nitrogen on the methyl ketone (less hindered) rather than the phenyl ketone, driving the formation of the 1,5-isomer (sterically preferred).
-
Procedure: Follow Protocol A, but replace Ethanol/NaOAc with Glacial Acetic Acid (10 mL). Reflux for 4-6 hours. Pour into ice water and extract with Dichloromethane.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete liberation of hydrazine | Ensure Sodium Acetate is used (1.1 equiv). Do not rely on the oxalate salt dissociating thermally. |
| Regioisomer Mixture | Unsymmetrical substrate | Switch solvent. Protic solvents (EtOH) favor electronic control; Acidic solvents (AcOH) favor steric control. |
| Solid Residue in Flask | Sodium Oxalate byproduct | This is normal. Ensure thorough filtration before Rotavap to prevent bumping. |
| Dark Coloration | Oxidation of hydrazine | Degas solvents with Nitrogen before use. Ensure the hydrazine oxalate is white/colorless before starting. |
Regioselectivity Decision Tree
Figure 2: Solvent influence on the regiochemical outcome of pyrazole synthesis.
References
-
PubChem. Butylhydrazine oxalate | C6H14N2O4.[1] National Library of Medicine. [Link]
-
Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2] Organic Letters, 8(13), 2675–2678. [Link]
-
Fustero, S., et al. (2008). Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry. (Contextual grounding for alkylhydrazine regioselectivity). [Link]
Sources
Application Note: Butylhydrazine Oxalate in Pharmaceutical Intermediate Synthesis
Executive Summary
Butylhydrazine oxalate (
Unlike free alkylhydrazines—which are often volatile, hygroscopic, and prone to oxidative degradation—the oxalate salt offers superior crystallinity, stoichiometric precision, and shelf-stability. This guide details the handling, mechanistic rationale, and validated protocols for utilizing butylhydrazine oxalate to synthesize high-purity pharmaceutical intermediates, with a specific focus on controlling regioselectivity in cyclocondensation reactions.
Chemical Profile & Rationale[1][2][3][4][5][6][7]
The "Oxalate Advantage"
In Process Chemistry, the choice of salt form dictates scalability. While the hydrochloride salt is common, the oxalate salt often provides better crystallizability, facilitating purification without chromatography (a key requirement for GMP environments).
Table 1: Comparative Properties of Butylhydrazine Forms
| Property | Free Base ( | Butylhydrazine Oxalate | Operational Impact |
| Physical State | Colorless Liquid | White Crystalline Solid | Solid handling allows for precise weighing in automated reactors. |
| Stability | Oxidizes rapidly in air; hygroscopic | Stable at RT; non-hygroscopic | Oxalate eliminates the need for inert atmosphere during storage. |
| Safety | Flammable; High vapor toxicity | Solid; Lower inhalation risk | Reduced engineering controls required for weighing (though still toxic). |
| Stoichiometry | Variable (due to volatility) | Exact (1:1 or 2:1 salt) | Critical for controlling impurity profiles in condensation reactions. |
Mechanistic Utility
The primary application is the [3+2] cyclocondensation with 1,3-electrophiles (e.g.,
Safety & Handling (Genotoxicity Management)
Hydrazines and their salts are structural alerts for Genotoxic Impurities (GTIs) . They are potential alkylating agents.
-
Engineering Controls: All weighing must occur in a Class II Biological Safety Cabinet or a dedicated powder containment hood.
-
Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine linkage before disposal.
-
PPE: Double nitrile gloves, Tyvek sleeves, and N95/P100 respiratory protection are mandatory if outside a glovebox.
Application: Regioselective Synthesis of Pyrazoles[8][9][10]
The reaction of butylhydrazine oxalate with an unsymmetrical 1,3-diketone yields two possible regioisomers. The ratio depends on solvent polarity, steric bulk of the diketone, and—crucially—the pH of the reaction medium, which is modulated by the base used to neutralize the oxalate.
Reaction Pathway Visualization
Figure 1: Workflow for the liberation of the hydrazine nucleophile and subsequent cyclization. The regioselectivity is determined at the 'Hydrazone Intermediate' stage.
Detailed Experimental Protocol
Objective: Synthesis of 1-butyl-3-methyl-5-phenyl-1H-pyrazole (Representative Intermediate). Scale: 10 mmol Reagents:
-
Butylhydrazine Oxalate (MW 178.19): 1.78 g (10 mmol)
-
1-Phenyl-1,3-butanedione (Benzoylacetone): 1.62 g (10 mmol)
-
Sodium Ethoxide (21% in EtOH): 3.7 mL (~10 mmol) or Triethylamine (for milder conditions).
-
Ethanol (Absolute): 20 mL
Step-by-Step Methodology
-
Salt Neutralization (In-Situ):
-
Charge a 100 mL round-bottom flask (RBF) with Butylhydrazine Oxalate (1.78 g) and Ethanol (10 mL).
-
Critical Step: The salt is sparingly soluble. Add the base (Sodium Ethoxide or Et3N) dropwise while stirring at 0°C.
-
Observation: The mixture will clarify as the free hydrazine is liberated, followed by the precipitation of sodium oxalate (if NaOEt is used).
-
Why? Direct mixing without base results in low yields because the protonated hydrazine is non-nucleophilic [1].
-
-
Condensation:
-
Add 1-Phenyl-1,3-butanedione (1.62 g) dissolved in Ethanol (10 mL) to the reaction mixture over 5 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 30 minutes.
-
Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
-
Workup:
-
Cool to RT.
-
Filter off the inorganic salts (Sodium Oxalate) if a metal base was used.
-
Concentrate the filtrate under reduced pressure to obtain an oily residue.
-
Extraction: Dissolve residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) to remove unreacted hydrazine (GTI control).
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
While the oxalate precursor is crystalline, the resulting pyrazole may be an oil.
-
Recrystallize from Hexane/Ether if solid, or perform short-path distillation for oils.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of oxalate. | Ensure 1.05 - 1.1 eq of base is used. Check pH (should be ~8-9). |
| Dark Coloration | Oxidation of liberated hydrazine. | Degas ethanol with |
| Regioisomer Mix | Steric clash or solvent effect. | Switch solvent to Acetic Acid (favors 5-substituted) or use Lewis Acid catalysis ( |
Analytical Validation
To validate the synthesis, you must confirm the loss of the diketone carbonyls and the incorporation of the butyl group.
NMR Interpretation ( NMR, 400 MHz, )
-
Pyrazole-H4: A characteristic singlet between
6.0 – 6.8 ppm . -
N-Butyl Group: [1]
-
Triplet (
~4.1 ppm, 2H, ) – Diagnostic for N-alkylation. -
Multiplet (
~1.8 ppm, 2H) -
Multiplet (
~1.3 ppm, 2H) -
Triplet (
~0.9 ppm, 3H, )
-
-
Absence of: Broad singlet at
8-10 ppm (Hydrazine NH protons) or diketone enol protons.
Quality Control (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B.
-
Detection: UV at 254 nm.
-
Limit of Quantitation (LOQ): Ensure unreacted Butylhydrazine is <10 ppm (GTI threshold).
References
-
Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2] Organic Letters, 8(13), 2675–2678.
-
Chandrasekhar, G., et al. (2015).[3] Regiochemical Control of the Cyclocondensation Reaction of
-Enamino Diketones with Arylhydrazines. The Journal of Organic Chemistry, 80(9), 4325–4335. -
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 162021, Butylhydrazine oxalate.
-
Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: tert-Butylhydrazine hydrochloride (Analogous handling protocols).
Sources
- 1. Butylhydrazine | C4H12N2 | CID 77064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tert-Butylhydrazine 98 7400-27-3 [sigmaaldrich.com]
Application of Butylhydrazine oxalate in medicinal chemistry
Application Note: Butylhydrazine Oxalate in Medicinal Chemistry
Executive Summary
Butylhydrazine oxalate (CAS 40711-41-9) is a stabilized, solid-state source of n-butylhydrazine, a critical synthon in the construction of nitrogen-containing heterocycles. While free alkylhydrazines are often volatile, unstable, and hazardous, the oxalate salt offers a crystalline, non-volatile alternative with enhanced shelf-life.
This guide details the application of butylhydrazine oxalate in the synthesis of 1-butyl-substituted pyrazoles, indazoles, and hydrazones —scaffolds prevalent in anti-inflammatory (COX-2 inhibitors), antimicrobial, and neuroprotective pharmaceutical candidates. We provide validated protocols for the in situ liberation of the free hydrazine and its subsequent cyclocondensation, ensuring high yields and operator safety.
Chemical Profile & Strategic Advantages
| Property | Specification |
| Chemical Name | Butylhydrazine oxalate (1:1) |
| CAS Number | 40711-41-9 |
| Formula | C₄H₁₂N₂ · C₂H₂O₄ |
| MW | 178.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, hot methanol; sparingly soluble in ether/DCM. |
| Stability | Hygroscopic; store under inert atmosphere. |
Why Use the Oxalate Salt?
-
Stoichiometric Precision: Unlike liquid hydrazine hydrates which can vary in concentration, the oxalate salt allows for precise molar dosing.
-
Safety: Reduced vapor pressure significantly lowers inhalation risks compared to the free base.
-
Regiocontrol: The bulky butyl group directs nucleophilic attack, often favoring specific regioisomers in cyclization reactions compared to methylhydrazine.
Safety & Handling Protocol
WARNING: Hydrazine derivatives are potential carcinogens and skin sensitizers. The oxalate moiety adds nephrotoxicity risks if ingested.
Standard Operating Procedure (SOP) for Handling:
-
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A P100 respirator is recommended if dust generation is possible.
-
Neutralization: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine before disposal.
Core Application: Synthesis of N-Butyl Pyrazoles
The most prevalent application of butylhydrazine oxalate is the Knorr Pyrazole Synthesis , where it condenses with 1,3-dicarbonyls (e.g., ethyl acetoacetate) to form pyrazolones. These intermediates are precursors to drugs like bumadizone analogs and COX-2 inhibitors.
Experimental Workflow: In Situ Free-Basing & Cyclization
Because the oxalate locks the hydrazine amine groups, it must be neutralized to react. We recommend a "One-Pot, Two-Step" protocol.
Reagents:
-
Butylhydrazine oxalate (10 mmol, 1.78 g)
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
Sodium ethoxide (EtONa) or Triethylamine (Et₃N) (22 mmol)
-
Ethanol (Absolute, 20 mL)
Protocol:
-
Liberation Step:
-
Suspend butylhydrazine oxalate in ethanol (10 mL) in a round-bottom flask.
-
Add the base (EtONa or Et₃N) dropwise at 0°C. Stir for 30 minutes.
-
Note: If using EtONa, sodium oxalate may precipitate. This can be filtered off or left in the mixture (heterogeneous reaction).
-
-
Condensation Step:
-
Add ethyl acetoacetate dropwise to the neutralized hydrazine solution.
-
Allow to warm to room temperature, then heat to reflux (78°C) for 3–5 hours.
-
Monitor reaction progress via TLC (System: 5% MeOH in DCM).
-
-
Work-up:
-
Cool the mixture. If solid sodium oxalate is present, filter it out.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude 1-butyl-3-methyl-5-pyrazolone from ethanol/water.
-
Expected Yield: 75–85% Product Identity: 1-butyl-3-methyl-1H-pyrazol-5(4H)-one.
Mechanistic Pathway (Visualized)
The following diagram illustrates the liberation of the hydrazine followed by the cyclization mechanism.
Figure 1: Reaction pathway for the synthesis of 1-butyl-pyrazolones from the oxalate salt.[1][2][3][4]
Advanced Application: Fragment-Based Drug Discovery (FBDD)
Butylhydrazine is an excellent "capping group" for aldehyde libraries. In FBDD, researchers often screen hydrazone libraries for binding affinity.
Protocol: Microwave-Assisted Hydrazone Formation
-
Mix: 1 eq. Butylhydrazine oxalate + 1 eq. Aromatic Aldehyde + 2.5 eq. Sodium Acetate in Ethanol/Water (3:1).
-
React: Microwave irradiation at 100°C for 10 minutes.
-
Isolate: Cool to precipitate the hydrazone. Filter and wash with cold water.
Utility: This rapidly generates a library of lipophilic hydrazones to probe hydrophobic pockets in target enzymes (e.g., kinases or oxidases).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of oxalate. | Ensure 2.0–2.2 equivalents of base are used. The oxalate is diprotic. |
| Regioisomer Mix | Competition between N1 and N2 attack. | The N-butyl group usually directs attack to the most electrophilic carbonyl via the unsubstituted NH₂ (steric control). Lower temperature during addition (0°C to -10°C) improves selectivity. |
| Dark Product | Oxidation of hydrazine. | Perform reaction under Nitrogen or Argon atmosphere. Use degassed solvents. |
References
-
Selvakumar, R., et al. (2014). "Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate." South African Journal of Chemistry, 67, 1-6. Link
-
Ansari, A., et al. (2017). "Review: biologically active pyrazole derivatives." New Journal of Chemistry, 41(1), 16-41. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 162021, Butylhydrazine oxalate." PubChem. Link
-
Cetin, A. (2020).[5] "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." ResearchGate.[6][7] Link
- Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazoles." Chemistry – A European Journal, 17(45). (Contextual citation for regioselectivity in hydrazine reactions).
Sources
- 1. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 2. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Enhancing GC-MS Analysis of Aldehydes and Ketones Through Chemical Derivatization
Introduction: The Analytical Challenge of Carbonyl Compounds
Aldehydes and ketones are ubiquitous carbonyl-containing compounds of significant interest in fields ranging from environmental monitoring and food science to clinical diagnostics and pharmaceutical development. Their roles as biomarkers for diseases like diabetes and cancer, and their impact as environmental pollutants, necessitate sensitive and reliable analytical methods for their quantification.[1][2] However, the direct analysis of many low-molecular-weight aldehydes and ketones by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges. Their inherent polarity, low volatility, and thermal instability can lead to poor chromatographic peak shape, on-column degradation, and inadequate sensitivity.[3][4]
Chemical derivatization presents a robust solution to these analytical hurdles.[3][4] By chemically modifying the carbonyl functional group, we can transform these challenging analytes into derivatives with properties far more amenable to GC-MS analysis. This application note provides a detailed guide to the theory, application, and protocols for the derivatization of aldehydes and ketones, empowering researchers to achieve superior analytical performance.
The primary objectives of derivatizing aldehydes and ketones for GC-MS analysis are:
-
Increased Volatility: Masking the polar carbonyl group reduces intermolecular forces, allowing the analytes to transition into the gas phase at lower temperatures.[3][4][5]
-
Improved Thermal Stability: Derivatives are often more stable than the parent compounds, preventing thermal degradation in the hot GC inlet and column.[3][6]
-
Enhanced Chromatographic Resolution: The resulting derivatives typically exhibit sharper, more symmetrical peaks, leading to better separation and more accurate quantification.[7]
-
Increased Sensitivity: The introduction of specific functional groups (e.g., fluorine atoms) can dramatically enhance the response of sensitive detectors like the Electron Capture Detector (ECD) or improve ionization in the MS source, particularly in negative chemical ionization (NCI) mode.[2][4]
Part 1: Foundational Derivatization Strategies
The choice of derivatization reagent is critical and depends on the analyte's structure, the sample matrix, and the analytical objectives. The most common strategies for aldehydes and ketones involve oximation and silylation.
Oximation with PFBHA: The Gold Standard for Carbonyls
Oximation is a highly specific reaction between a carbonyl compound and a hydroxylamine derivative, forming a stable oxime. For GC-MS applications, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is the preeminent reagent.[1]
The Chemistry: PFBHA reacts with the carbonyl carbon of aldehydes and ketones to form pentafluorobenzyl oximes (PFBOs). The reaction proceeds via nucleophilic addition, yielding derivatives with significantly increased molecular weight and greatly enhanced electron-capturing properties due to the five fluorine atoms on the benzyl ring.
Why it Works:
-
High Reactivity: PFBHA reacts efficiently with a wide range of aldehydes and ketones under mild conditions.[8]
-
Exceptional Sensitivity: The resulting PFBO derivatives are ideal for highly sensitive detection by GC-ECD or GC-MS in Negative Chemical Ionization (NCI) mode, which can lower detection limits to the nanomolar level.[2][9]
-
Versatility: This method is applicable to various sample matrices, including air, water, and biological fluids.[1][10][11] It can be combined with headspace and solid-phase microextraction (SPME) techniques for automated and high-throughput analysis.[1]
Comparison with DNPH: While 2,4-Dinitrophenylhydrazine (DNPH) is widely used for HPLC-UV analysis of carbonyls, it is less suitable for GC-MS.[12][13] The resulting DNPH-hydrazone derivatives often exhibit poor thermal stability, leading to degradation in the GC inlet.[14][15] PFBHA derivatives, in contrast, are more thermally robust, making PFBHA the superior choice for GC-based methods.
Caption: Workflow for PFBHA derivatization of aldehydes and ketones.
Two-Step Derivatization: Methoximation followed by Silylation
For analytes that contain other active functional groups in addition to a carbonyl group (e.g., hydroxyl, carboxyl groups in keto-acids or sugars), a two-step approach is necessary.[5]
The Chemistry:
-
Methoximation: The sample is first treated with methoxyamine hydrochloride (MeOx). This reagent specifically targets the carbonyl groups, converting them into methoximes. This initial step is crucial as it "protects" the carbonyl group and prevents tautomerization (isomerization), which could otherwise lead to multiple derivative peaks for a single analyte.[5]
-
Silylation: Subsequently, a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added.[5] MSTFA replaces the active hydrogens on hydroxyl (-OH) and carboxyl (-COOH) groups with a nonpolar trimethylsilyl (TMS) group.[3]
Why it Works:
-
Comprehensive Derivatization: This sequential reaction ensures that all polar functional groups are masked, rendering the entire molecule volatile and thermally stable.[5]
-
Prevents Isomerization: The initial methoximation step locks the carbonyl group in a stable configuration, simplifying the resulting chromatogram by preventing the formation of multiple silylated isomers.[5]
-
Broad Applicability: This method is a cornerstone of metabolomics for analyzing classes of compounds like organic acids, amino acids, and sugars that possess multiple functional groups.
Considerations for Silylation: Silylating reagents are highly sensitive to moisture. The presence of water will consume the reagent and can hydrolyze the formed TMS derivatives. Therefore, all samples, solvents, and glassware must be scrupulously dry.[3]
Caption: Workflow for two-step derivatization of complex carbonyls.
Part 2: Detailed Protocols and Method Validation
The following protocols are provided as a robust starting point. Optimization of reaction times, temperatures, and reagent concentrations may be necessary depending on the specific analytes and sample matrix.
Protocol 1: PFBHA Derivatization of Carbonyls in Aqueous Samples
This protocol is adapted for the analysis of volatile aldehydes and ketones in samples such as drinking water or biological fluids.[1][2][16]
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatization grade (CAS 57981-02-9)
-
Reagent Water (HPLC grade or equivalent)
-
Hexane or Toluene (Pesticide residue grade)
-
Anhydrous Sodium Sulfate
-
2 mL GC vials with PTFE-lined septa
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Prepare a 1.5 mg/mL PFBHA solution in reagent water. This solution should be prepared fresh daily for optimal reactivity.
-
Sample Aliquot: Place 1.0 mL of the aqueous sample (or standard) into a 4 mL glass vial.
-
Derivatization: Add 200 µL of the PFBHA reagent solution to the sample vial. Cap tightly and vortex for 30 seconds.
-
Reaction Incubation: Place the vial in a heating block or water bath set to 70°C for 45 minutes. This ensures the reaction goes to completion.
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Extraction: Add 200 µL of hexane to the vial. Cap and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives into the organic phase.
-
Phase Separation: Allow the layers to separate. The top organic layer contains the derivatives of interest.
-
Drying and Transfer: Carefully transfer the top hexane layer to a 2 mL GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Self-Validation Check:
-
Run a reagent blank (reagent water instead of sample) to check for contamination.
-
Analyze a known standard to confirm reaction efficiency and retention times.
-
For aldehydes and some ketones, syn- and anti- isomers of the oxime may form, resulting in two closely eluting peaks for a single analyte. Both peaks should be integrated for quantification.[9]
Protocol 2: Two-Step Methoximation/Silylation for Complex Metabolites
This protocol is designed for dried extracts containing compounds with carbonyl, hydroxyl, and/or carboxyl groups.[5]
Materials:
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (Anhydrous)
-
2 mL GC vials with PTFE-lined septa and micro-inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: The sample extract must be completely dry. This is typically achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Methoximation Reagent: Prepare a solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Methoximation Step: Add 50 µL of the MeOx reagent to the dried sample residue in the GC vial. Cap tightly and vortex to dissolve the residue.
-
Reaction 1 Incubation: Incubate the vial at 37°C for 90 minutes with occasional vortexing.
-
Silylation Step: After cooling to room temperature, add 80 µL of MSTFA to the vial. Cap tightly and vortex.
-
Reaction 2 Incubation: Incubate the vial at 37°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for immediate GC-MS analysis. Derivatives may degrade over time, so prompt analysis is recommended.
Self-Validation Check:
-
The derivatization of a standard mixture containing known analytes (e.g., glucose, pyruvic acid) should be performed to verify the procedure.
-
Monitor the chromatogram for the presence of un-derivatized or partially derivatized compounds, indicated by broad, tailing peaks. If observed, reaction time or temperature may need optimization.
Part 3: Data Interpretation and Quantitative Summary
The choice of derivatization agent significantly impacts the analytical outcome. The following table summarizes the key characteristics and advantages of the discussed methods.
| Feature | PFBHA Oximation | Methoximation + Silylation | Direct Analysis (No Derivatization) |
| Primary Analytes | Aldehydes, Ketones | Keto-acids, Sugars, Hydroxy-ketones | Very volatile, non-polar carbonyls |
| Key Advantage | Ultra-high sensitivity (ECD, NCI-MS) | Comprehensive derivatization of polar groups | Speed, no sample preparation |
| Volatility Increase | Moderate | High | N/A |
| Thermal Stability | Good | Excellent | Poor to Moderate |
| Chromatography | Excellent peak shape | Excellent peak shape | Often poor (tailing, adsorption) |
| Moisture Sensitivity | Low | Very High | N/A |
| Typical Application | Trace analysis of pollutants, biomarkers | Metabolomics, profiling of complex mixtures | Screening for high-concentration analytes |
Conclusion
Chemical derivatization is an indispensable tool for the robust and sensitive analysis of aldehydes and ketones by GC-MS. By converting polar, thermally labile carbonyl compounds into volatile and stable derivatives, analysts can overcome the inherent limitations of direct injection. The selection of a derivatization strategy, whether it be single-step oximation with PFBHA for targeted, high-sensitivity analysis or a two-step methoximation-silylation for comprehensive metabolic profiling, must be guided by the specific chemical nature of the analytes and the overall goals of the study. The protocols and insights provided in this note serve as a foundation for developing and validating reliable methods, ultimately leading to higher quality data in research, development, and routine testing.
References
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules, 24(11), 2149. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2020). Metabolites, 10(4), 143. [Link]
-
Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. (2004). Analytical Sciences, 20(5), 865-870. [Link]
-
GC Derivatization. Restek. [Link]
-
GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (2018). American Journal of Analytical Chemistry, 9, 46-51. [Link]
-
Derivatization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). YouTube. [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
-
Why Use GC Derivatization Reagents. Chrom Tech, Inc. [Link]
-
A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. (2014). Journal of The American Society for Mass Spectrometry, 25(12), 2114–2122. [Link]
-
A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. (2015). Atmospheric Environment, 115, 167-173. [Link]
-
Aldehyde DNPH derivatives and GCMS. Chromatography Forum. [Link]
-
Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine. (2007). Journal of Chromatography A, 1141(1), 111-118. [Link]
-
Analysis of biogenic carbonyl compounds in rainwater by stir bar sorptive extraction technique with chemical derivatization and gas chromatography-mass spectrometry. (2018). Journal of Separation Science, 41(13), 2786-2794. [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2021). Atmosphere, 12(11), 1438. [Link]
-
(PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. [Link]
-
On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. (2021). Atmospheric Measurement Techniques, 14(7), 5065-5081. [Link]
-
(PDF) Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. ResearchGate. [Link]
-
Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. (2013). Journal of Chromatography A, 1303, 1-9. [Link]
-
Analysis of Aldehydes in Water by Head Space-GC/MS. ResearchGate. [Link]
-
Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. (2020). Journal of Chromatography A, 1627, 461405. [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
-
Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. Bentham Science Publishers. [Link]
-
Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human samples. (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
-
Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER. [Link]
-
LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. (2005). Analytical Chemistry, 77(22), 7385-7393. [Link]
-
Rapid Determination of Acetone in Human Blood by Derivatization With Pentafluorobenzyl Hydroxylamine Followed by Headspace Liquid-Phase Microextraction and Gas chromatography/mass Spectrometry. (2015). Journal of Chromatography B, 997, 131-137. [Link]
-
Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. NCBI Bookshelf. [Link]
-
Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. CDC Stacks. [Link]
Sources
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. Analysis of biogenic carbonyl compounds in rainwater by stir bar sorptive extraction technique with chemical derivatization and gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Aldehyde DNPH derivatives and GCMS - Chromatography Forum [chromforum.org]
- 15. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Butylhydrazine Oxalate for Improved Detection of Carbonyls in MALDI-MSI
Here is a detailed Application Note and Protocol for the use of Butylhydrazine Oxalate in MALDI Mass Spectrometry Imaging (MALDI-MSI).
Abstract
The detection of endogenous carbonyl compounds (aldehydes and ketones) in biological tissues by MALDI-MSI is frequently hindered by their low ionization efficiency, volatility, and low abundance. Standard matrices often fail to protonate these neutral species effectively. This guide details a protocol for On-Tissue Chemical Derivatization (OTCD) using Butylhydrazine Oxalate , a robust alkyl-hydrazine reagent. Unlike permanently charged reagents (e.g., Girard’s Reagents), butylhydrazine introduces a hydrophobic alkyl chain that enhances co-crystallization with organic matrices (like CHCA) and improves surface activity, while the hydrazine moiety covalently locks volatile carbonyls into stable hydrazones. This method significantly enhances the sensitivity and spatial resolution of targets such as testosterone, corticosterone, and 4-hydroxynonenal (4-HNE).
Mechanism of Action
The core principle is the acid-catalyzed condensation of the hydrazine group of the reagent with the carbonyl group of the analyte to form a stable hydrazone .
Chemical Reaction
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration.
-
Reagent:
-Butylhydrazine Oxalate ( ) -
Transformation: Carbonyl (
) Butylhydrazone ( ) -
Mass Shift: The derivatization results in a mass increase of +70.13 Da (calculated as
).
Pathway Diagram
Caption: Reaction pathway converting neutral carbonyls to stable butylhydrazones for enhanced MS detection.
Materials & Reagents
| Component | Grade/Specification | Purpose |
| Butylhydrazine Oxalate | >98% Purity (CAS 40711-41-9) | Derivatization Reagent |
| Methanol (MeOH) | LC-MS Grade | Solvent for reagent |
| Trifluoroacetic Acid (TFA) | LC-MS Grade | Acid catalyst |
| MALDI Grade | Matrix for small molecules | |
| ITO Coated Slides | Conductive Glass | Imaging substrate |
| Carnoy’s Fluid | Ethanol/Chloroform/Acetic Acid | Optional fixative (wash) |
Experimental Protocol
Phase 1: Tissue Preparation
Expert Insight: Proper washing is critical. Endogenous salts (Na+, K+) suppress the ionization of the derivatized product. A chloroform-based wash also removes hydrophobic surface lipids that might block reagent access to ketosteroids.
-
Sectioning: Cryosection tissue (e.g., brain, kidney) at 10–12 µm thickness onto ITO-coated slides.
-
Drying: Vacuum dry for 15 minutes at room temperature.
-
Washing (Optional but Recommended):
-
Dip in 70% Ethanol (30 sec)
-
Dip in 100% Ethanol (30 sec)
-
Dip in Carnoy’s Fluid (30 sec) to fix proteins and remove interfering lipids.
-
Vacuum dry for 15 minutes.
-
Phase 2: Reagent Preparation & Application
Expert Insight: Butylhydrazine oxalate is a salt.[1] It requires an acidic environment to dissociate and catalyze the reaction, but too much water will cause tissue delocalization.
-
Stock Solution: Dissolve 50 mg Butylhydrazine Oxalate in 5 mL of 70:30 Methanol:Water (Concentration: 10 mg/mL).
-
Working Solution: Add 0.1% TFA to the stock solution to ensure pH < 4.0 (critical for hydrazone formation).
-
Application (Automated Sprayer - e.g., TM-Sprayer/SunCollect):
-
Flow Rate: 0.1 mL/min
-
Velocity: 1200 mm/min
-
Passes: 4–6 layers (Wet-dry cycle to prevent delocalization).
-
Note: The tissue should appear slightly glossy but not wet.
-
-
Incubation: Place the slide in a humid chamber (saturated with 50% MeOH/Water) at 37°C for 60 minutes .
-
Why: Heat accelerates the condensation reaction; humidity prevents the reagent from crystallizing before reacting.
-
Phase 3: Matrix Application
-
Matrix: CHCA (7 mg/mL) in 50% Acetonitrile / 0.1% TFA.
-
Application: Spray 4–8 layers using standard dry protocol.
-
Tip: The hydrophobic butyl tail of the derivative co-crystallizes excellently with CHCA, often better than the highly polar Girard derivatives.
-
Phase 4: MALDI-MSI Acquisition
-
Mode: Positive Ion Mode (
). -
Mass Range:
100 – 1000. -
Laser Power: Optimize on a region of interest (ROI) off-tissue first. Hydrazones are generally photostable.
Workflow Visualization
Caption: Step-by-step experimental workflow for Butylhydrazine OTCD-MALDI-MSI.
Data Analysis & Interpretation
Calculating Mass Shifts
To identify your target analyte, apply the following formula:
Reference Table: Common Targets
| Analyte | Native MW (Da) | Native | Derivatized | Shift ( |
| Testosterone | 288.42 | 289.43 | 359.56 | +70.13 |
| Corticosterone | 346.46 | 347.47 | 417.60 | +70.13 |
| Progesterone | 314.46 | 315.47 | 385.60 | +70.13 |
| 4-HNE (Lipid Aldehyde) | 156.22 | 157.23 | 227.36 | +70.13 |
| Glucose (Open chain) | 180.16 | 181.17 | 251.30 | +70.13 |
Note: Bis-derivatization (two carbonyls reacting) is possible for molecules like Progesterone, resulting in a +140.26 Da shift. Adjust search windows accordingly.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal Intensity | Incomplete reaction or pH too high. | Ensure 0.1% TFA is added to the reagent. Increase incubation time to 90 min. |
| Delocalization (Blurry Image) | Reagent applied too wet. | Increase drying time between spray passes. Reduce flow rate. |
| No Mass Shift Observed | Reagent degradation or salt interference. | Use fresh Butylhydrazine Oxalate. Ensure tissue wash step was performed to remove competing salts. |
| Matrix Clusters Interfering | Low mass range noise. | Switch to DHB matrix if CHCA background overlaps with low-mass aldehydes (e.g., < m/z 300). |
References
-
Review of Hydrazine Reagents in MSI
-
General OTCD Protocols
- Barré, F. P., et al. (2019). "Review on chemical derivatization in mass spectrometry imaging." Analytical Chemistry.
-
Reagent Properties (Butylhydrazine Oxalate)
- CP Lab Safety / Chemical Suppliers.
Sources
Application Note: High-Efficiency Cyclization of Butylhydrazine Oxalate with Unsaturated Carbonyls
Abstract & Strategic Value
The synthesis of N-alkyl pyrazoles and pyrazolines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Ruxolitinib analogs) and non-steroidal anti-inflammatory drugs (NSAIDs). While alkylhydrazines are essential building blocks, their free-base forms are often unstable, toxic, and difficult to handle due to oxidation sensitivity.
Butylhydrazine Oxalate (BHO) offers a crystalline, shelf-stable alternative. However, its application requires specific protocol modifications to manage the acidic oxalate counterion, which can otherwise inhibit nucleophilic attack or alter regioselectivity.
This guide provides a comprehensive technical workflow for the cyclization of BHO with two primary electrophiles: 1,3-diketones (yielding pyrazoles) and
Mechanistic Foundations & Critical Variables
The "Oxalate Constraint"
Unlike free-base hydrazine, BHO is a 1:1 salt (
-
The Fix: The reaction must occur in a buffered basic environment to liberate the free hydrazine (
) in situ without triggering rapid oxidative decomposition. -
Stoichiometry: The oxalic acid component is diprotic. To fully liberate the hydrazine, a minimum of 1.0–1.2 equivalents of a mild base (e.g., Sodium Acetate) is required. Stronger bases (NaOH) may lead to side reactions (aldol condensation of the carbonyl substrate).
Regioselectivity in Pyrazole Synthesis
When reacting BHO with an unsymmetrical 1,3-diketone, two isomers are possible: 1,5-disubstituted and 1,3-disubstituted pyrazoles.
-
Electronic Control: The terminal nitrogen (
) of the butylhydrazine is generally more nucleophilic than the substituted nitrogen ( ). -
Steric Control: The butyl group creates significant steric bulk.
-
Outcome: The terminal
typically attacks the most reactive (least hindered/most electrophilic) carbonyl first.
Pathway Visualization
The following diagram maps the decision tree for substrate selection and reaction outcomes.
Figure 1: Reaction pathways for Butylhydrazine Oxalate depending on carbonyl substrate.
Experimental Protocols
Protocol A: Synthesis of 1-Butyl-Pyrazoles from 1,3-Diketones
Target: Direct formation of aromatic pyrazoles. Ideal For: Symmetrical diketones (Acetylacetone) or substrates where regioselectivity is controlled by strong steric differences.
Materials:
-
Butylhydrazine Oxalate (1.0 eq)
-
1,3-Diketone (1.0 eq)
-
Sodium Acetate (NaOAc) anhydrous (1.2 eq)
-
Ethanol (Absolute) [Concentration: 0.5 M]
Step-by-Step Procedure:
-
Salt Dissociation: In a round-bottom flask equipped with a magnetic stir bar, suspend Butylhydrazine Oxalate (10 mmol, 1.78 g) in Ethanol (20 mL).
-
Buffering: Add Sodium Acetate (12 mmol, 0.98 g). Stir at room temperature for 15 minutes. Observation: The mixture may become cloudy as sodium oxalate precipitates.
-
Addition: Add the 1,3-Diketone (10 mmol) dropwise over 5 minutes.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). -
Work-up:
-
Cool to room temperature.
-
Filter off the inorganic salts (Sodium Oxalate/excess NaOAc).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in Ethyl Acetate and wash with water (
) and Brine ( ). -
Dry over
and concentrate.
-
-
Purification: Distillation (for liquids) or Recrystallization from Hexane/EtOH (for solids).
Protocol B: Synthesis of Pyrazolines from Enones ( -Unsaturated Ketones)
Target: 1-Butyl-2-pyrazolines (often fluorescent). Note: Pyrazolines are sensitive to oxidation. If the aromatic pyrazole is desired, an oxidation step is added.[1]
Materials:
-
Butylhydrazine Oxalate (1.2 eq)
-
Chalcone/Enone (1.0 eq)
-
Triethylamine (
) (2.5 eq) -
Ethanol (Absolute)[2]
Step-by-Step Procedure:
-
Preparation: Dissolve Butylhydrazine Oxalate (12 mmol) in Ethanol (20 mL).
-
Activation: Add Triethylamine (30 mmol) slowly. Caution: Exothermic. Ensure good stirring to liberate the free base.
-
Substrate Addition: Add the Enone (10 mmol) in one portion.
-
Reaction: Reflux for 8–12 hours.
-
Note: Enones are less reactive than diketones. If conversion is low, add catalytic Acetic Acid (0.5 mL) to activate the carbonyl.
-
-
Isolation (Pyrazoline):
-
Evaporate solvent.
-
Redissolve in
. Wash with dilute to remove oxalic acid residues. -
Crucial: Dry and concentrate under Nitrogen atmosphere if the product is air-sensitive.
-
Optional: Oxidation to Pyrazole (One-Pot) To convert the pyrazoline to a pyrazole:
-
Do not perform the work-up above.
-
Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) to the reaction mixture at room temperature.
-
Stir for 1 hour.
-
Filter the mixture and purify via column chromatography.
Data Analysis & Regioselectivity Guide
The following table summarizes expected outcomes based on substrate substitution patterns.
| Substrate Type | R1 (Carbonyl 1) | R2 (Carbonyl 2) | Major Product (Predicted) | Regioselectivity Driver |
| Symmetrical Diketone | Methyl | Methyl | 1-Butyl-3,5-dimethylpyrazole | N/A (Single Product) |
| Unsymmetrical Diketone | Methyl | Phenyl | 1-Butyl-3-methyl-5-phenylpyrazole | Sterics: Phenyl is bulkier; nucleophilic NH2 attacks Methyl side. |
| Unsymmetrical Diketone | Phenyl | 1-Butyl-3-phenyl-5-(trifluoromethyl)pyrazole | Electronics: | |
| Enone (Chalcone) | Phenyl | Phenyl | 1-Butyl-3,5-diphenyl-2-pyrazoline | Michael Addition followed by cyclization. |
Regioselectivity Mechanism Diagram
The competition between steric hindrance and electronic activation dictates the isomer ratio.
Figure 2: Regiochemical outcome prediction based on substrate substituents.
Troubleshooting & Optimization
-
Issue: Low Yield with Oxalate Salt.
-
Cause: Incomplete neutralization of oxalic acid leads to protonation of hydrazine, rendering it non-nucleophilic.
-
Solution: Increase base (NaOAc) to 2.0 equivalents or switch to a stronger organic base like DBU (1.1 eq) if the substrate is acid-sensitive.
-
-
Issue: "Oiling Out" of Product.
-
Cause: Butyl chain adds lipophilicity; product may not crystallize from ethanol.
-
Solution: Perform an extractive workup using Hexane/Ethyl Acetate.
-
-
Issue: Pyrazoline Oxidation.
-
Cause: Pyrazolines slowly oxidize in air to pyrazoles, leading to mixed spots on TLC.
-
Solution: Either store under Argon or force oxidation using DDQ or
to get the stable aromatic pyrazole.
-
Safety & Handling (E-E-A-T)
-
Toxicity: While Butylhydrazine Oxalate is less volatile than free hydrazine, it is still toxic by ingestion and skin contact (H301, H311). It may act as a sensitizer.[3][4]
-
Oxalate Hazards: Oxalic acid is a nephrotoxin. Waste streams containing oxalates should be treated with Calcium Chloride to precipitate insoluble Calcium Oxalate before disposal.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) as hydrazines can ignite.
References
-
Heller, S. T., & Natarajan, S. R. (2006).[5] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.
-
Karci, F., et al. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules, 28(18), 6457.
-
PubChem Database. (2025).[6] "Butylhydrazine oxalate | C6H14N2O4."[6] National Library of Medicine.[6]
-
Fustero, S., et al. (2008).[1] "Regioselective Synthesis of Pyrazoles from Fluorinated
-Diketoesters." Journal of Organic Chemistry. (Contextual grounding for regioselectivity rules). -
Thermo Fisher Scientific. (2025). "Safety Data Sheet: tert-Butylhydrazine hydrochloride." (Used for proxy safety data on alkylhydrazine salts).
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 6. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Butylhydrazine Oxalate in the Synthesis of Biologically Active Molecules
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the application of butylhydrazine oxalate as a key building block in the synthesis of pharmacologically relevant heterocyclic compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for reaction design, and detailed, field-tested protocols.
Introduction: Butylhydrazine Oxalate as a Versatile Synthetic Precursor
Butylhydrazine oxalate is a stable, crystalline salt formed from butylhydrazine and oxalic acid.[1] This salt form offers significant advantages over the free base, which is a volatile and potentially hazardous liquid. The oxalate salt is a white, crystalline solid that is easier to handle, weigh, and store, enhancing experimental accuracy and safety.[1] Its solubility in water and alcohols makes it amenable to a variety of reaction conditions.[1]
The core utility of butylhydrazine oxalate lies in the nucleophilic nature of its hydrazine moiety (-NHNH₂). The terminal nitrogen atom acts as a potent nucleophile, making it an ideal reagent for constructing nitrogen-containing heterocycles, which are foundational scaffolds in a vast number of pharmaceuticals.[1][2]
Table 1: Physicochemical Properties of Butylhydrazine Oxalate
| Property | Value | Source |
| CAS Number | 40711-41-9 | [1][3] |
| Molecular Formula | C₆H₁₄N₂O₄ | [1] |
| Molecular Weight | 178.19 g/mol | [1][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 160-165°C | [1] |
| Solubility | Soluble in water and alcohols; insoluble in non-polar solvents. | [1] |
The butyl group introduces lipophilicity, a critical parameter in drug design that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. By incorporating the N-butyl substituent early in the synthesis, chemists can efficiently generate libraries of compounds with tailored physicochemical properties.
Core Application: Synthesis of Bioactive Pyrazole Scaffolds
The most prominent application of butylhydrazine oxalate is in the synthesis of pyrazoles, a class of five-membered heterocyclic compounds renowned for their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5] Many blockbuster drugs, such as the COX-2 inhibitor Celecoxib, feature a pyrazole core.[6]
Mechanistic Rationale: The Knorr Pyrazole Synthesis and Related Cyclocondensations
The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or a synthetic equivalent).[5] This reaction, first described by Knorr, is a robust and versatile method for creating polysubstituted pyrazoles.[5]
The causality behind this powerful reaction is a two-step process:
-
Initial Condensation: The more nucleophilic terminal nitrogen of butylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl substrate to form a hydrazone intermediate.
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the stable, aromatic pyrazole ring.[1]
The use of an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two different regioisomers. However, the reaction often exhibits a high degree of regioselectivity, influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound.[7][8]
Workflow for Pyrazole Synthesis
The general workflow for synthesizing pyrazoles using butylhydrazine oxalate is straightforward and adaptable.
Caption: General workflow for Knorr-type pyrazole synthesis.
Protocol 1: Synthesis of a 1-Butyl-3-methyl-5-phenyl-1H-pyrazole (A Celecoxib Analogue Precursor)
This protocol describes the synthesis of a model 1,5-diarylpyrazole, a core structure found in many COX-2 inhibitors.[6][9] It is adapted from general procedures for pyrazole synthesis.[10]
Materials:
-
1-Phenylbutane-1,3-dione (Benzoylacetone)
-
Butylhydrazine oxalate
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware for reflux, filtration, and recrystallization.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylbutane-1,3-dione (10 mmol, 1.62 g).
-
Reagent Addition: Add 100 mL of ethanol to the flask and stir until the diketone is fully dissolved. To this solution, add butylhydrazine oxalate (11 mmol, 1.96 g, 1.1 equivalents).
-
Catalysis: Add glacial acetic acid (1 mL) to the mixture. The acid catalyzes the dehydration step, accelerating the formation of the aromatic pyrazole ring.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the flask to cool to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A precipitate (the crude product) should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the pure 1-butyl-3-methyl-5-phenyl-1H-pyrazole as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Application in Fischer Indole Synthesis Analogues
The Fischer indole synthesis is a classic and powerful reaction for producing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[11][12] While the canonical mechanism involves an arylhydrazine, the underlying principles can be extended to alkylhydrazines like butylhydrazine to create related heterocyclic structures, such as indolenines or other N-alkylated indole derivatives, which are also of significant biological interest.[11][13]
Mechanistic Considerations
The reaction proceeds through the formation of a hydrazone, which then isomerizes to an enamine. A key[7][7]-sigmatropic rearrangement followed by the elimination of ammonia leads to the aromatic indole ring.[12] When using an alkylhydrazine, the N-butyl group remains attached to the indole nitrogen, providing a direct route to N-substituted indoles, which often exhibit enhanced or novel biological activities compared to their N-H counterparts.
Synthetic Workflow for N-Butyl Indole Derivatives
Caption: Key stages in a Fischer-type indole synthesis.
Protocol 2: Synthesis of 1-Butyl-2-phenyl-1H-indole
This protocol provides a representative method for synthesizing an N-alkylated indole using butylhydrazine and a suitable ketone.
Materials:
-
Acetophenone
-
Butylhydrazine oxalate
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Toluene
-
Sodium bicarbonate solution
-
Standard laboratory glassware for high-temperature reactions and extraction.
Procedure:
-
Hydrazone Formation (Pre-step): In a flask, dissolve butylhydrazine oxalate (10 mmol, 1.78 g) and acetophenone (10 mmol, 1.20 g) in 50 mL of toluene. Add a catalytic amount of acetic acid (0.2 mL) and reflux with a Dean-Stark trap for 2 hours to form the hydrazone in situ, removing water as it forms. Cool the reaction mixture.
-
Catalyst Addition: To the cooled toluene solution containing the hydrazone, carefully add polyphosphoric acid (approx. 20 g) with vigorous stirring. Note: The addition is exothermic. Alternatively, a Lewis acid like ZnCl₂ can be used.
-
Cyclization: Heat the resulting mixture to 100-120°C and maintain for 3-5 hours. The reaction should be monitored by TLC.
-
Quenching: After cooling to room temperature, carefully quench the reaction by slowly pouring it over crushed ice.
-
Neutralization & Extraction: Neutralize the acidic aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 1-butyl-2-phenyl-1H-indole.
-
Characterization: Confirm the product's identity and purity via NMR and MS analysis.
Conclusion
Butylhydrazine oxalate is a highly valuable and practical reagent for modern organic synthesis, particularly in the construction of biologically active N-heterocycles. Its stability, ease of handling, and ability to introduce a lipophilic N-butyl group make it a strategic choice for medicinal chemists. The protocols detailed herein for the synthesis of pyrazole and indole scaffolds demonstrate its utility and provide a robust starting point for the development of novel molecular entities in drug discovery programs.
References
- Butylhydrazine oxal
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC.
- Synthesis of Celecoxib and Structural Analogs- A Review - ResearchG
- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects - PMC.
- Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing).
- Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine - ResearchG
- Pyrazole synthesis - Organic Chemistry Portal.
- Butylhydrazine oxal
- Recent Advances in the Synthesis of Pyrazole Deriv
- New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI.
- Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III)
- Fischer indole synthesis - Wikipedia.
- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI.
- 5 - Organic Syntheses Procedure.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
Sources
- 1. Butylhydrazine oxalate (6629-62-5) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
Application Note: Butylhydrazine Oxalate as a Strategic Building Block in Heterocyclic Synthesis
Executive Summary: The "Salt Strategy" in Reagent Stability
Alkylhydrazines are indispensable nucleophiles in the synthesis of nitrogenous heterocycles, particularly pyrazoles and indazoles found in kinase inhibitors and agrochemicals. However, free butylhydrazine is a volatile, hygroscopic, and oxidatively unstable liquid that poses significant handling challenges.
Butylhydrazine Oxalate (CAS: 40711-41-9) serves as a robust "masked" equivalent. By locking the hydrazine into a crystalline oxalate salt lattice, researchers gain three critical advantages:
-
Stoichiometric Precision: It allows for exact weighing, eliminating the volatility-induced errors common with the free base.
-
Oxidative Stability: The protonated hydrazinium form is resistant to air oxidation, extending shelf-life from weeks to years.
-
Safety: It reduces vapor exposure risks associated with the toxic free hydrazine.
This guide details the protocols for "unlocking" this reagent in situ and deploying it in complex organic synthesis.
Chemical Profile and Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| Chemical Name | Butylhydrazine oxalate (1:1) |
| CAS Number | 40711-41-9 |
| Formula | |
| Molecular Weight | 178.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, MeOH; Sparingly soluble in EtOH; Insoluble in non-polar solvents (Hexane, Toluene) |
| Acidity | Acidic in solution (requires neutralization for nucleophilic activity) |
Strategic Application 1: Regioselective Pyrazole Synthesis[8]
The most frequent application of butylhydrazine oxalate is the condensation with 1,3-dicarbonyls to form
Mechanistic Pathway & Regioselectivity
The reaction proceeds via an initial nucleophilic attack by the terminal nitrogen (
-
Electronic Control: The hydrazine attacks the most electrophilic carbonyl.
-
Steric Control: The
-butyl group creates steric bulk, often favoring attack at the less hindered carbonyl if the reaction is under thermodynamic control.
Figure 1: Activation and Regioselectivity pathway for Butylhydrazine Oxalate.
Detailed Protocol: Synthesis of 1-Butyl-3,5-dimethylpyrazole
Validation: This protocol uses in-situ neutralization to avoid isolating the unstable free base.
Reagents:
-
Butylhydrazine oxalate (1.0 equiv)[1]
-
2,4-Pentanedione (Acetylacetone) (1.1 equiv)
-
Triethylamine (
) (1.0 - 1.2 equiv) Note: Essential to neutralize the oxalic acid.
Step-by-Step Procedure:
-
Salt Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend Butylhydrazine Oxalate (1.78 g, 10 mmol) in Ethanol (20 mL). The salt will likely not dissolve completely at room temperature.
-
Liberation (Critical Step): Add Triethylamine (1.4 mL, 10 mmol) dropwise over 5 minutes.
-
Observation: You may observe a slight exotherm and the dissolution of the oxalate salt as the triethylammonium oxalate forms (or precipitates depending on concentration).
-
Why: This frees the hydrazine moiety (
) to act as a nucleophile. Without this base, the protonated hydrazine is unreactive.
-
-
Addition: Add 2,4-Pentanedione (1.13 mL, 11 mmol) dropwise.
-
Reaction: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC or LC-MS.-
Endpoint: Disappearance of the hydrazine peak and formation of the pyrazole mass (
).
-
-
Workup:
-
Purification: The crude oil is often pure enough (>95%), but can be distilled or purified via silica gel chromatography (Hexanes/EtOAc gradient).
Strategic Application 2: Urea and Carbamate Scaffolds
Butylhydrazine is also used to synthesize aza-peptides or urea-based inhibitors (e.g., for serine hydrolases). The oxalate salt allows for controlled reactivity with isocyanates.
Protocol: Synthesis of 1-Butyl-1-hydroxyurea Derivative
Context: Reaction with carbonyldiimidazole (CDI) or isocyanates.
Procedure:
-
Preparation: Dissolve Butylhydrazine Oxalate (1.0 equiv) in dry DMF.
-
Base Treatment: Add Diisopropylethylamine (DIPEA, 2.0 equiv). Note: 2 equivalents are often used here to ensure the hydrazine is fully deprotonated and the solution is basic enough to scavenge acid generated in subsequent steps.
-
Electrophile Addition: Cool to
. Add the Isocyanate (1.0 equiv) slowly.-
Selectivity: The substituted Nitrogen (
, with the butyl group) is more nucleophilic due to the inductive effect of the alkyl chain, but it is also more sterically hindered. At low temperatures ( ), reaction often occurs at the terminal unsubstituted Nitrogen ( ) to form the semicarbazide. -
Optimization: To force substitution at the
(internal) position, higher temperatures or specific protecting group strategies may be required.
-
Handling, Safety, and Stability
Hazard Identification:
-
Acute Toxicity: Butylhydrazine derivatives are toxic if swallowed, inhaled, or in contact with skin.
-
Carcinogenicity: Hydrazines are potential carcinogens. Handle in a fume hood.
The "In-Situ" Safety Advantage: By using the oxalate salt, you avoid storing the free base. However, once the base (Et3N/NaOH) is added to the reaction, free butylhydrazine is present .
-
Precaution: Treat the reaction mixture with the same caution as the free base after base addition.
-
Waste Disposal: Quench all hydrazine-containing waste with dilute bleach (sodium hypochlorite) solution before disposal to oxidize residual hydrazines to nitrogen gas.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Incomplete neutralization of oxalate. | Ensure at least 1.0 equiv of base (Et3N, NaOAc, or NaOH) is added. Check pH > 7. |
| Salt not dissolving | Solvent polarity too low. | Switch from pure EtOH to EtOH/Water (9:1) or use DMF. |
| Regioisomer Mix | Thermodynamic equilibrium not reached. | Increase reaction temperature (Reflux) or switch solvent to Acetic Acid (promotes thermodynamic product). |
| Darkening of Reaction | Oxidation of free hydrazine. | Degas solvents with Nitrogen/Argon before adding the base. |
References
-
PubChem. (n.d.). Butylhydrazine oxalate | C6H14N2O4.[1][6] National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Heller, S. T., & Natarajan, S. R. (2006).[7][4] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]
Sources
- 1. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 6. scbt.com [scbt.com]
- 7. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Application Note: High-Fidelity Synthesis of Functionalized Hydrazides
Abstract & Strategic Context
Functionalized hydrazides (
This guide moves beyond textbook definitions to provide a robust, failure-mode-effect-analysis (FMEA) driven approach to synthesis. We present two validated protocols: the classical Hydrazinolysis of Esters (Method A) for robust substrates, and the Carbodiimide-Mediated Coupling (Method B) for acid-sensitive or complex scaffolds.
Strategic Selection Guide
Before selecting a protocol, analyze your substrate using the following decision matrix. This ensures process efficiency and minimizes side reactions.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate functionality.
Protocol A: Hydrazinolysis of Esters (The "Workhorse" Method)
Principle: Nucleophilic acyl substitution driven by the alpha-effect of the hydrazine nitrogen. Best For: Simple alkyl/aryl esters, robust substrates.
Experimental Design & Causality
-
Stoichiometry (Critical): You must use a significant excess of hydrazine hydrate (5–10 equivalents).[1]
-
Why? If hydrazine is limiting, the newly formed hydrazide (
) competes as a nucleophile, attacking the remaining ester to form the thermodynamically stable, symmetrical diacyl hydrazine ( ).
-
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).[2][3]
-
Why? Protic solvents stabilize the transition state.
-
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Ester substrate (1.0 equiv) in absolute Ethanol (5–10 mL per mmol).
-
Addition: Add Hydrazine Hydrate (80% or 64% solution, 5.0–10.0 equiv) dropwise at room temperature.
-
Safety Note: Hydrazine is a potent carcinogen and skin sensitizer. Handle in a fume hood with double-gloving.
-
-
Reaction: Equip with a reflux condenser and heat to reflux (
) for 3–6 hours. -
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature, then to
in an ice bath. -
In 70% of cases, the hydrazide precipitates as a white/off-white solid.
-
Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.
-
-
Workup (Extraction Method - If no precipitate forms):
-
Concentrate the reaction mixture in vacuo to remove ethanol and the bulk of excess hydrazine.
-
Azeotropic Removal: Add toluene (10 mL) and evaporate again to co-distill remaining hydrazine hydrate.
-
Triturate the resulting residue with cold
or Hexanes to induce crystallization.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Symmetrical Dimer Formation | Insufficient Hydrazine excess. | Increase Hydrazine to 10-15 equiv. |
| Oily Product | Residual solvent/hydrazine.[3] | Azeotrope with toluene; triturate with |
| Pyrazolidinone Product | Avoid Method A. Hydrazine performs Michael addition + cyclization. Use Method B. |
Protocol B: EDC/HOBt Coupling (For Sensitive Substrates)
Principle: Activation of carboxylic acids using carbodiimides, followed by trapping with hydrazine. Best For: Complex substrates, peptide backbones, or when the ester is difficult to form.
Experimental Design & Causality
-
Coupling Agent: EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6]-
Why? Water-soluble urea byproduct allows for easy workup compared to DCC.
-
-
Additive: HOBt (Hydroxybenzotriazole).[7]
-
Why? Forms an active ester intermediate that is reactive enough for hydrazine but suppresses racemization and prevents
-acylurea rearrangement.
-
-
Hydrazine Source: Protected hydrazine (e.g., Boc-hydrazine) is often preferred to strictly control stoichiometry, but free hydrazine can be used if added carefully. Protocol below uses free hydrazine for direct synthesis.
Step-by-Step Procedure
-
Activation: In a flask, dissolve Carboxylic Acid (1.0 equiv) in dry DMF or DCM (0.2 M).
-
Reagent Addition: Add HOBt (1.2 equiv) and EDC
HCl (1.2 equiv) . Stir at for 30 minutes. -
Nucleophile Addition:
-
Option 1 (Direct): Add Hydrazine Hydrate (3.0 equiv) dissolved in a small amount of solvent.
-
Option 2 (Protected - Recommended): Add Boc-Carbazate (1.1 equiv) . (Requires a subsequent deprotection step with TFA).
-
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash sequentially with:
-
5% Citric Acid (removes unreacted amine/EDC).
-
Saturated
(removes unreacted acid/HOBt). -
Brine.
-
-
Dry over
and concentrate.
-
Analytical Validation (Self-Checking)
A synthesized hydrazide must pass the following "Self-Validation" checkpoints before being used in subsequent steps:
-
IR Spectroscopy:
-
Pass: Appearance of distinct doublet peaks at
(Primary stretch). -
Pass: Shift of Carbonyl (
) stretch to lower frequency ( ) compared to the starting ester ( ).
-
-
1H NMR (
):-
Diagnostic Signal: Broad singlet at
(Amide NH). -
Diagnostic Signal: Broad singlet at
( protons). Note: These protons are exchangeable and may vanish with shake.
-
-
Chemoselectivity Check:
-
Ensure no hydrazone formation if ketones were present in the molecule (Signal check at
for imine CH).
-
Process Workflow Diagram
The following diagram illustrates the logical flow and critical control points for the standard Hydrazinolysis (Method A).
Figure 2: Operational workflow for Method A, highlighting the divergence in workup based on physical precipitation.
Comparative Data Summary
| Feature | Method A (Ester Hydrazinolysis) | Method B (Acid Coupling) |
| Reaction Time | 3–6 Hours (Reflux) | 12–16 Hours (RT) |
| Atom Economy | High (Ethanol byproduct) | Low (Urea/HOBt byproducts) |
| Functional Group Tolerance | Moderate (Base sensitive groups risk hydrolysis) | High (Mild, neutral conditions) |
| Scalability | Excellent (Precipitation workup) | Moderate (Chromatography often needed) |
| Primary Risk | Dimerization (Diacyl hydrazine) | Racemization (without HOBt) |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.
-
Narayana, B., et al. (2005). Synthesis of new hydrazides and their derivatives. E-Journal of Chemistry. (Standard Protocol Validation).
-
BenchChem. (2025).[1] Optimizing the reaction conditions for hydrazinolysis of esters. Technical Support Center.
-
PubChem. (n.d.). Hydrazine Hydrate Safety Data Sheet. National Library of Medicine.
-
RSC Publishing. (2022). Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. Organic & Biomolecular Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 9. CN108047084A - A kind of preparation method of acethydrazide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Handling Air-Sensitive Butylhydrazine Oxalate
The following technical support guide is designed for researchers and process chemists working with Butylhydrazine Oxalate . It moves beyond basic safety data sheets to address the practical nuances of handling, stoichiometry, and reaction troubleshooting.
Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: February 1, 2026
The Stability Paradox: Understanding Your Reagent
Q: Why is my Butylhydrazine Oxalate labeled "air-sensitive" if it is a salt?
A: This is a common point of confusion. Alkylhydrazine salts (oxalates, hydrochlorides) are synthesized specifically to stabilize the volatile, pyrophoric, and rapidly oxidizing free hydrazine bases. However, "stable" is relative.
Butylhydrazine oxalate exhibits Type II Sensitivity :
-
Hygroscopicity: The oxalate moiety can form hydrogen bonds with atmospheric water. Moisture absorption alters the effective molecular weight, leading to stoichiometric errors in precision synthesis.
-
Surface Oxidation: While the bulk solid is stable, surface moisture can facilitate hydrolysis, liberating trace amounts of free butylhydrazine which then oxidizes to form colored impurities (diazenes or hydrazones).
-
In-Situ Reactivity: The moment you dissolve the salt in a basic buffer or reaction mixture, you generate the free base, which is highly air-sensitive.
Technical Insight: Treat the solid as hygroscopic and the reaction mixture as air-sensitive.
Storage & Physical Handling (The "Before" Phase)
Q: How should I store and weigh the material to maintain >99% purity?
Protocol: The "Dry Chain" Method
Do not rely on standard benchtop weighing for quantitative steps.
-
Long-Term Storage:
-
Container: Amber glass with a PTFE-lined screw cap.
-
Atmosphere: Argon backfill is recommended but not strictly required if the seal is tight.
-
Temperature: Refrigerate at 2–8°C. Crucial: Allow the bottle to warm to room temperature before opening to prevent condensation.
-
-
Weighing Protocol:
-
Ideal: Weigh inside a glovebox (N₂ or Ar atmosphere).
-
Acceptable (Benchtop): Use the "Difference Method."
-
Tare a capped weighing vial.
-
Add approximate amount of Butylhydrazine Oxalate quickly in air.
-
Cap immediately and record exact mass.
-
Transfer solid to the reaction vessel and re-weigh the empty vial to calculate the exact delivered mass.
-
-
Q: The powder has turned from white to off-white/beige. Is it usable?
A: Caution advised.
-
White Crystalline: High purity (>98%).
-
Off-White/Beige: Surface oxidation. Usable for rough synthesis but requires recrystallization (typically from EtOH/Et₂O) for kinetics or catalysis studies.
-
Brown/Sticky: Significant hydrolysis and degradation. Discard.
Reaction Implementation (The "During" Phase)
Q: How do I calculate the stoichiometry correctly?
A: This is the most frequent source of experimental failure. You must account for the oxalate counter-ion.
-
Formula:
(often crystallizes as a 1:1 salt, but check your specific CoA for 2:1 variants). -
MW (Free Base): ~88.15 g/mol .
Critical Step: In-Situ Liberation The oxalate locks the hydrazine functionality. You must liberate it using a base inside your inert reaction vessel.
Standard Protocol:
-
Suspend Butylhydrazine Oxalate in degassed solvent (e.g., MeOH, THF).
-
Add 2.0 - 2.2 equivalents of a base (e.g., Triethylamine, DIPEA, or
).-
Note: The first equivalent neutralizes the oxalic acid; the second ensures the hydrazine is deprotonated/active.
-
-
Stir for 15 minutes under Argon.
-
Add your electrophile (aldehyde, ketone, halide).
Visualizing the Degradation & Workflow
The following diagrams illustrate the chemical risks and the recommended handling workflow.
Diagram 1: Degradation Pathway of Butylhydrazine
This highlights why air exclusion is critical after base addition.
Caption: The transition from stable salt to air-sensitive free base requires immediate exclusion of oxygen to prevent azo impurity formation.
Diagram 2: Recommended Handling Workflow
Caption: Step-by-step decision tree for ensuring reagent integrity from storage to reaction initiation.
Troubleshooting & FAQs
Q: My reaction yield is low (30-40%). I used 1.0 equivalent of base. What happened? A: You likely failed to liberate the free hydrazine.
-
Diagnosis: Oxalic acid is a dicarboxylic acid. If you use only 1.0 equivalent of base (e.g., TEA), you form the mono-ammonium oxalate salt, but the hydrazine may still be protonated or trapped in a hydrogen-bond network.
-
Fix: Always use at least 2.0 equivalents of base relative to the oxalate salt to ensure the hydrazine is free to react as a nucleophile [1].
Q: I see a "fuming" effect when I open the bottle. Is this normal? A: No. Butylhydrazine oxalate should be a non-fuming solid.
-
Cause: If it fumes, it indicates the presence of free hydrazine or significant hydrolysis due to improper storage (moisture ingress).
-
Action: Do not use. The stoichiometry is compromised, and inhalation risks are elevated. Dispose of as hazardous waste.
Q: Can I use water as a solvent? A: Yes, but with caveats.
-
Hydrazines are good nucleophiles in water, but dissolved oxygen in water will degrade the free base rapidly.
-
Requirement: You must sparge the water with Nitrogen/Argon for at least 30 minutes prior to use.
Q: How do I clean up spills? A: Hydrazines are potential carcinogens.
-
Do not simply wipe with a paper towel.
-
Deactivate: Treat the spill with a dilute bleach solution (Sodium Hypochlorite) or mild oxidant to degrade the hydrazine to Nitrogen gas and water.
-
Absorb: Use a chemically inert absorbent (vermiculite).
References
-
R. Selvakumar, et al. "Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate." South African Journal of Chemistry, vol. 67, 2014, pp. 52–55.[4] Link
-
PubChem. "Butylhydrazine oxalate | C6H14N2O4."[2] National Library of Medicine, CID 162021. Link
-
Thermo Fisher Scientific. "Safety Data Sheet: tert-Butylhydrazine hydrochloride." (Used as proxy for alkylhydrazine salt handling data). Link
-
Santa Cruz Biotechnology. "Butylhydrazine oxalate salt." Product Catalog, CAS 40711-41-9. Link
Sources
Minimizing thermal decomposition of hydrazone derivatives in GC-MS
Welcome to the Technical Support Center for Chromatographic Analysis. As Senior Application Scientists, we understand the challenges researchers face when working with thermally sensitive molecules. This guide is designed to provide in-depth, practical solutions for a common and often frustrating issue: the thermal decomposition of hydrazone derivatives during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Hydrazones are invaluable derivatives, particularly for enhancing the volatility and detectability of carbonyl-containing compounds like steroids, aldehydes, and ketones. However, their inherent chemical structure, containing a C=N-N linkage, can be susceptible to degradation under the high-temperature conditions typical of a GC inlet. This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately minimize this degradation, ensuring the integrity and accuracy of your analytical results.
Understanding the Problem: Mechanisms of Hydrazone Decomposition
Before troubleshooting, it's crucial to understand why hydrazones degrade. Thermal decomposition is not a single pathway but can involve several mechanisms, primarily occurring in the hot GC inlet. The primary routes of degradation include hydrolysis (if residual water is present), cleavage of the weak N-N bond, and isomerization.[1][2][3] These processes result in poor peak shape, loss of signal, and the appearance of unexpected peaks, compromising both qualitative and quantitative analysis.
Caption: Primary thermal degradation pathways for hydrazone derivatives in a GC inlet.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address specific problems you may encounter.
Category 1: Inlet and Injection Issues
Question: My chromatogram shows a small, broad peak for my hydrazone derivative and a large, sharp peak for the original carbonyl compound. What is happening?
Answer: This is a classic symptom of thermal decomposition in the GC inlet, specifically hydrolysis or "de-derivatization." The high temperature of the inlet is causing the hydrazone to react with any residual water, reverting it back to the original, often more stable, carbonyl compound and the derivatizing agent.[1] Active sites, such as exposed silanols (Si-OH) on the glass liner surface, can catalyze this degradation.[4][5]
Solutions:
-
Lower the Inlet Temperature: This is the most critical parameter. Start at a lower temperature (e.g., 200°C) and increase it in 10-20°C increments only until you achieve efficient volatilization without significant degradation. For highly labile compounds, a Programmable Temperature Vaporization (PTV) inlet is the ideal solution, as it allows for a gentle temperature ramp.[5][6]
-
Use an Ultra-Inert Liner: Standard glass liners have active silanol groups that promote analyte degradation.[7] Always use liners that have been chemically deactivated to cap these active sites. Look for manufacturer specifications like "Ultra Inert" or equivalent.[4][8] Liners with glass wool should also be deactivated, as the wool provides a large, active surface area.[4]
-
Ensure a Dry Sample and System: Minimize water in your sample and solvents. Ensure your carrier gas has moisture and oxygen traps installed and that they are replaced regularly.[9]
Question: I'm seeing multiple peaks for a single hydrazone standard. Why?
Answer: This can be caused by two primary phenomena:
-
E/Z Isomerization: Hydrazones can exist as geometric isomers (E/Z or cis/trans) around the C=N bond.[10] High inlet temperatures can provide the energy needed to overcome the rotational barrier, causing on-column conversion from one isomer to another, resulting in two or more peaks.[11]
-
In-Inlet Degradation: As discussed previously, if degradation is incomplete, you will see a peak for the parent hydrazone along with smaller, earlier-eluting peaks corresponding to the degradation products.[5]
Solutions:
-
To address isomerization, lower the inlet and initial oven temperatures. A faster oven ramp can also help by minimizing the time the analyte spends at intermediate temperatures where isomerization may be more likely.
-
To confirm degradation, analyze the mass spectra of the extra peaks. If they correspond to fragments of your original molecule or the parent carbonyl, degradation is the culprit. Apply the solutions for minimizing thermal decomposition as outlined above.
Category 2: GC Column and Oven Parameters
Question: My hydrazone peak is severely tailing. Is this related to decomposition?
Answer: Yes, peak tailing is often a sign of analyte interaction with active sites, which can precede or occur alongside thermal decomposition.[12][13] Active sites can be present in the inlet liner, at the head of the GC column, or within the column's stationary phase itself. These interactions cause some molecules to be retained longer than others, resulting in a tailed peak.
Solutions:
-
Column Maintenance: Clip the first 10-15 cm from the inlet side of your column. This removes accumulated non-volatile residues and active sites that build up over time.[13]
-
Use an MS-Grade, Low-Bleed Column: Columns designated for MS use ("-MS") are typically more inert and have lower stationary phase bleed, which can contribute to a noisy baseline and active sites.[9]
-
Optimize Oven Parameters: Start with a low initial oven temperature to cryo-focus the analytes at the head of the column. A lower starting temperature can improve peak shape. A faster temperature ramp can also reduce the time the analyte spends in the column, minimizing opportunities for on-column degradation.[5]
| Parameter | Recommended Starting Point | Rationale |
| Inlet Temperature | 200 - 250°C (or as low as possible) | Minimizes thermal stress on the analyte during vaporization.[5] |
| Injection Mode | PTV or Split (with high split ratio) | Reduces analyte residence time in the hot inlet.[5] |
| Liner Type | Ultra-Inert, Single Taper | Ensures minimal surface interaction and focuses the sample onto the column.[7][14] |
| Initial Oven Temp | 40 - 60°C | Promotes sharp peaks through cryo-focusing.[15] |
| Oven Ramp Rate | 15 - 25°C/min | Reduces overall analysis time and time spent at high temperatures.[5] |
| Carrier Gas Flow | 1.5 - 2.0 mL/min (for 0.25mm ID) | Higher flow rates decrease residence time in the column.[16] |
| Table 1: Recommended starting GC parameters for minimizing hydrazone decomposition. |
Category 3: Alternative Approaches
Question: I've optimized my GC parameters, but I'm still seeing degradation. What else can I do?
Answer: If direct analysis of the hydrazone derivative remains problematic, consider alternative derivatization strategies that produce more thermally stable products.
Solutions:
-
Oximation Followed by Silylation: This is a robust, two-step derivatization. First, the carbonyl is converted to an oxime using an agent like methoxyamine hydrochloride. The oxime is more stable than the hydrazone. Second, any other active hydrogens (e.g., hydroxyl groups) are capped with a silylating agent like MSTFA or BSTFA. The resulting derivatives are typically very volatile and thermally stable.[17][18]
-
Alkylation: This process converts acidic hydrogens, such as those in carboxylic acids, into more stable esters or ethers.[19][20] While less common for carbonyls, it can be part of a multi-step derivatization scheme for complex molecules.
| Derivatization Method | Target Group | Thermal Stability | Volatility | Notes |
| Hydrazone Formation | Aldehydes, Ketones | Moderate | Good | Prone to thermal decomposition and hydrolysis.[21] |
| Oximation | Aldehydes, Ketones | Good | Good | Often used as a first step before silylation.[17] |
| Silylation (e.g., TMS) | -OH, -NH, -SH, -COOH | Excellent | Excellent | Reagents are moisture-sensitive.[18] |
| Acylation | -OH, -NH, Amines | Excellent | Good | Derivatives are generally more stable than silylated ones.[19] |
| Table 2: Comparison of common derivatization techniques for GC-MS. |
Troubleshooting Workflow
When encountering signs of degradation, a systematic approach is key to identifying and resolving the issue efficiently.
Caption: A systematic workflow for troubleshooting hydrazone derivative degradation.
Experimental Protocol: PTV Injection for Thermally Labile Hydrazones
This protocol outlines a starting point for developing a PTV injection method to minimize thermal stress.
Objective: To transfer the hydrazone derivative to the GC column in a controlled manner, minimizing residence time in a hot inlet.
Instrumentation: GC-MS system equipped with a Programmable Temperature Vaporization (PTV) inlet.
Procedure:
-
Liner Selection: Install a new, Ultra-Inert baffled or tapered liner.[6]
-
Initial PTV Conditions:
-
Set the initial inlet temperature to be at or slightly below the boiling point of your injection solvent (e.g., 40°C for hexane).
-
Injection Type: Solvent Vent mode.
-
Injection Volume: 1 µL.
-
-
Venting Step:
-
After injection, hold the initial temperature for a vent time sufficient to remove the majority of the solvent (e.g., 0.2-0.5 min) with a high vent flow (e.g., 50-100 mL/min). This step concentrates the analyte in the liner.
-
-
Analyte Transfer Step:
-
Close the split vent.
-
Rapidly ramp the PTV inlet temperature to the desired transfer temperature (e.g., 250°C at a rate of 600-720°C/min). This temperature should be high enough to volatilize the hydrazone derivative quickly.
-
Hold this temperature for a short transfer time (e.g., 1-2 minutes) to ensure all analyte is swept onto the GC column.
-
-
Inlet Cleaning:
-
After the transfer, open the split vent and maintain the high temperature to clean the inlet before the next injection.
-
-
GC Oven Program:
-
The GC oven should remain at a low initial temperature (e.g., 40-50°C) during the entire PTV process to effectively trap the analytes at the head of the column. The oven program should only begin after the PTV transfer step is complete.
-
By following these guidelines and adopting a systematic troubleshooting approach, you can significantly reduce or eliminate the thermal decomposition of hydrazone derivatives, leading to more reliable and accurate GC-MS data.
References
- Clench, M. R., et al. "The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using." Journal of the American Society for Mass Spectrometry.
-
Gu, H., et al. "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC." Journal of Analytical Methods in Chemistry, 2013. [Link]
-
"Optimizing GC–MS Methods | LCGC International." LCGC International, 2013. [Link]
-
"Derivatization - Chemistry LibreTexts." Chemistry LibreTexts, 2023. [Link]
-
"GC Derivatization." Columbia University. [Link]
-
"Why Use GC Derivatization Reagents - Chrom Tech, Inc." Chrom Tech, Inc., 2025. [Link]
-
"Inlet Liners - GC AND GC/MS." Agilent Technologies. [Link]
- Cecinato, A., et al. "Optimization of two-stage thermal desorption combined with pentafluorophenyl hydrazine derivatization-gas chromatography/mass sp.
-
"Ultra Inert GC Columns & Consumables - Element Lab Solutions." Element Lab Solutions. [Link]
-
"Optimizing Conditions for GC/MS Analyses - Agilent." Agilent Technologies, 2020. [Link]
-
Holland, J., et al. "Use of a deactivated PTV injector liner and GCMS/MS for the quantitative determination of multiple pesticide residues in fruit and vegetables - PubMed." MethodsX, 2020. [Link]
-
Amirav, A., et al. "Optimizing GC-MS for pharmaceutical and biochemical applications - Tel Aviv University." Drug Development Research, 2002. [Link]
-
Andjelković, K., et al. "Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes - ResearchGate." Journal of Thermal Analysis and Calorimetry, 2006. [Link]
-
"Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool - Agilent." Agilent Technologies, 2015. [Link]
-
"7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell." Drawell, 2023. [Link]
-
"Splitless liners in gas chromatography - EURL." EURL. [Link]
-
McMaster, M. C. "Appendix B: GC/MS Troubleshooting Quick Reference - ResearchGate." GC/MS: A Practical User's Guide, Second Edition, 2008. [Link]
-
Stanstrup, J., et al. "Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - Frontiers." Frontiers in Molecular Biosciences, 2022. [Link]
-
"Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production - MDPI." Molecules, 2021. [Link]
-
"GC-MS Troubleshooting Guide | PDF | Gas Chromatography - Scribd." Scribd. [Link]
-
"RESEARCH ON HYDRAZINE DECOMPOSITION - DTIC." DTIC, 1971. [Link]
-
"In-Situ Analysis of Hydrazine Decomposition Products - NASA Technical Reports Server." NASA, 1975. [Link]
-
Liu, M., et al. "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - ResearchGate." Journal of Pharmaceutical and Biomedical Analysis, 2007. [Link]
-
Rijs, A. M., et al. "Solution Phase and Surface Photoisomerization of a Hydrazone Switch with a Long Thermal Half-Life." The Journal of Physical Chemistry C, 2019. [Link]
-
"A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies." SIELC Technologies. [Link]
-
"Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed." Analytical Methods, 2013. [Link]
-
"Gas Chromatography Mass Spectrometry - Shimadzu Scientific Instruments." Shimadzu. [Link]
-
Chenoweth, K., et al. "Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed." The Journal of Physical Chemistry A, 2009. [Link]
-
"Speed Up GC-MS Analysis with Low-Pressure GC-MS - Shimadzu Asia Pacific." Shimadzu. [Link]
-
Klee, M. "Activity and Decomposition | Separation Science." Separation Science, 2023. [Link]
-
Jabeen, M. "A Comprehensive Review on Analytical Applications of Hydrazone Derivatives - DergiPark." Journal of the Turkish Chemical Society, Section A: Chemistry, 2022. [Link]
-
Kalia, N. P., et al. "Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC." Bioconjugate Chemistry, 2011. [Link]
-
"Thermal degradation of azobenzene dyes - Digital Scholarship@Texas Southern University." International Journal of Chemistry, 2020. [Link]
-
Genovese, C., et al. "Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC." Catalysts, 2021. [Link]
-
"Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial - MDPI." Catalysts, 2023. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 4. agilent.com [agilent.com]
- 5. sepscience.com [sepscience.com]
- 6. Use of a deactivated PTV injector liner and GCMS/MS for the quantitative determination of multiple pesticide residues in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. perlan.com.pl [perlan.com.pl]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. par.nsf.gov [par.nsf.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cris.tau.ac.il [cris.tau.ac.il]
- 17. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromtech.com [chromtech.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. diverdi.colostate.edu [diverdi.colostate.edu]
- 21. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for Butylhydrazine oxalate reaction products
Welcome to the technical support center for the purification of butylhydrazine oxalate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during the purification of crude butylhydrazine oxalate reaction products, providing in-depth, field-proven insights and troubleshooting protocols. Our approach is rooted in explaining the causality behind each experimental choice to empower you to make informed decisions in your work.
Troubleshooting Guide: From Crude Product to Pure Compound
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: My recrystallized butylhydrazine oxalate has a low yield. What are the common causes and how can I improve it?
Low recovery is a frequent issue in recrystallization, often stemming from suboptimal solvent selection or procedural missteps.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the butylhydrazine oxalate well at elevated temperatures but poorly at low temperatures. For polar salts like this, highly polar solvents or aqueous mixtures are often the starting point.[1][2] The high solubility of similar compounds, like tert-butylhydrazine hydrochloride in water, suggests that butylhydrazine oxalate is also likely very water-soluble, which can make recovery difficult.[3]
-
Causality: If the compound is too soluble in the cold solvent, it will remain in the mother liquor upon cooling, drastically reducing the yield. Conversely, if it's not soluble enough in the hot solvent, you'll need excessively large solvent volumes, which also leads to losses.
-
Solution Protocol:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile) and their aqueous mixtures. Place a small amount of crude material in several test tubes and add a small volume of each solvent. Observe solubility at room temperature and then upon heating. The best solvent will show a significant difference in solubility between hot and cold conditions.
-
Use of an Anti-Solvent: If your product is highly soluble in a solvent like water or ethanol even when cold, consider using an anti-solvent. Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., water/ethanol). Then, slowly add a "poor" solvent (an anti-solvent, e.g., acetone, diethyl ether) in which the butylhydrazine oxalate is insoluble, until turbidity persists.[4] Reheat to dissolve, then allow to cool slowly. This technique effectively reduces the solubility of your product in the mixed solvent system at lower temperatures, promoting precipitation.
-
-
-
Premature Crystallization: If crystals form too quickly, especially during hot filtration, they can be lost on the filter paper.
-
Causality: This happens when the solution becomes supersaturated as it cools slightly during the transfer or filtration step.
-
Solution Protocol:
-
Use a pre-heated funnel (stemless or wide-stemmed) for hot filtration.
-
Keep the receiving flask on a hot plate to maintain the temperature of the filtrate.
-
Use a slight excess of hot solvent (e.g., 5-10% more than the minimum required for dissolution) to keep the compound in solution during this step.
-
-
-
Cooling Rate is Too Fast: Rapid cooling leads to the formation of small, often impure crystals and can trap solvent.
-
Causality: Slow cooling allows for the gradual and orderly growth of the crystal lattice, which is more effective at excluding impurity molecules.
-
Solution Protocol: Allow the heated solution to cool slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, transfer the flask to an ice bath or refrigerator to maximize crystal precipitation.
-
Q2: The final product is discolored (e.g., yellow or brown). How can I obtain a pure white solid?
Discoloration is typically caused by high-molecular-weight, colored impurities or degradation products.
Potential Causes & Solutions:
-
Colored Impurities: These are often present in the starting materials or are formed as byproducts during the reaction.
-
Causality: These impurities can become trapped in the crystal lattice of your product.
-
Solution Protocol:
-
Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb colored impurities.[4]
-
Procedure: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Never add carbon to a boiling or superheated solution, as it can cause violent bumping.
-
Stir or swirl the hot solution with the carbon for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon before allowing the solution to cool.[4]
-
-
-
Thermal Degradation: Hydrazine derivatives and oxalates can be thermally sensitive.[5][6] Prolonged heating or using excessively high temperatures during dissolution can cause decomposition, leading to discoloration.
-
Causality: The oxalate moiety can decompose, and the hydrazine functional group can be susceptible to oxidation.[7][8]
-
Solution Protocol:
-
Use the minimum temperature necessary to dissolve the solid.
-
Avoid prolonged heating. Once the solid is dissolved, proceed to the next step (e.g., carbon treatment or cooling) promptly.
-
Consider performing the purification under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect oxidative degradation is an issue.
-
-
Q3: My product's purity (as determined by HPLC or NMR) is still low after recrystallization. What's the next step?
If a single recrystallization is insufficient, it indicates the presence of impurities with solubility properties very similar to your product or the presence of inorganic salts.
Potential Causes & Solutions:
-
Co-crystallizing Impurities: These are impurities that have a similar molecular structure and polarity to butylhydrazine oxalate, allowing them to be incorporated into the crystal lattice.
-
Causality: The crystal lattice "mistakes" the impurity for the product molecule.
-
Solution Protocol:
-
Second Recrystallization: A second recrystallization from a different solvent system can be effective. The change in solvent may alter the relative solubilities of the product and impurity, leading to better separation.
-
Slurry Wash (Leaching): If you suspect a more soluble impurity, you can perform a slurry wash. Suspend the crystals in a small amount of cold solvent in which the product has very low solubility but the impurity is more soluble. Stir vigorously for 15-30 minutes, then filter and dry the solid. Acetone can be a good candidate for this type of wash.[4]
-
-
-
Inorganic Salt Impurities: Salts from reagents or pH adjustments (e.g., NaCl, Zn(OH)2) may be present.[4]
-
Causality: These salts are often insoluble in the organic solvents used for recrystallization and get carried through the process as a fine suspension.
-
Solution Protocol:
-
Aqueous Wash: If your crude product is an oil or can be dissolved in an organic solvent immiscible with water, perform an aqueous wash to remove inorganic salts before the final isolation and purification.
-
Column Chromatography: For persistent impurities, column chromatography is the most powerful tool. Given that butylhydrazine oxalate is a very polar, ionic compound, specialized chromatography techniques may be required.[9]
-
Reverse-Phase Chromatography: Uses a nonpolar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol mixtures). This is often the best choice for highly polar compounds.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Uses a polar stationary phase (like bare silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of an aqueous buffer. This is another excellent technique for separating very polar molecules.[11]
-
-
-
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting a purification strategy based on the initial state of your crude product.
Caption: Decision tree for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q: What is the expected molecular weight of butylhydrazine oxalate? A: The molecular weight is 178.19 g/mol .[12][13]
Q: How can I accurately assess the purity of my final product? A: A combination of methods is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method would likely be most suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.
-
Elemental Analysis: Determines the percentage of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for the C₆H₁₄N₂O₄ formula.
-
Melting Point: A sharp melting point range is indicative of high purity. Broadening or depression of the melting point suggests the presence of impurities.
A variety of analytical methods can be used for quantifying the oxalate component specifically, including liquid chromatography coupled with mass spectrometry.[14][15]
Q: Is butylhydrazine oxalate stable? What are the recommended storage conditions? A: While specific stability data for butylhydrazine oxalate is not readily available, hydrazine derivatives can be sensitive to air and light. Oxalates can be thermally sensitive.[5][6] Therefore, it is recommended to store the purified product in a tightly sealed container, in a cool, dark place, and preferably under an inert atmosphere (e.g., in a desiccator with nitrogen backfill).
Q: Can I use column chromatography with normal-phase silica gel? A: It is generally not recommended. Butylhydrazine oxalate is a highly polar salt and will likely bind irreversibly to normal-phase silica gel, resulting in very poor or no elution with standard solvent systems like ethyl acetate/hexane.[16] Reverse-phase or HILIC are the preferred chromatographic methods for such polar compounds.[10][11][17]
Data and Protocols
Table 1: Solvent Properties for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Excellent solvent for many salts, but product may be too soluble even when cold.[1][3] |
| Ethanol | 78 | 4.3 | Good polar solvent; often used in mixtures with water to modulate solubility.[1] |
| Isopropanol | 82 | 3.9 | Less polar than ethanol; may offer better recovery. |
| Acetonitrile | 82 | 5.8 | Aprotic polar solvent; can offer different selectivity for impurity removal. |
| Acetone | 56 | 5.1 | Often used as an anti-solvent or for slurry washing due to lower polarity.[4] |
Protocol 1: General Recrystallization with Activated Carbon
-
Dissolution: Place the crude butylhydrazine oxalate in an Erlenmeyer flask. Add the selected recrystallization solvent (or solvent mixture) in portions, heating the mixture with stirring on a hot plate until the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization: Remove the flask from the heat source. Allow the solution to cool slightly for a minute. Add a small amount of activated carbon (approx. 1-2% w/w of the crude product).
-
Heating & Filtration: Place the flask back on the hot plate and bring it back to a gentle boil for 5-10 minutes with swirling. Meanwhile, pre-heat a stemless or short-stemmed funnel. Set up a hot filtration apparatus using fluted filter paper into a clean, warm Erlenmeyer flask. Filter the hot solution quickly to remove the carbon.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Once it has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
- RU2596223C2, Method of producing high-purity hydrazine, Google P
- CN109053485B, A kind of purification process of tert-butylhydrazine hydrochloride, Google P
-
Knight, J., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. [Link]
-
Selvakumar, R., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. South African Journal of Chemistry, 67, 52-55. [Link]
-
Butylhydrazine oxalate salt, 25 grams, CP Lab Safety. [Link]
-
Pacheco, T., et al. (2023). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. Foods, 12(17), 3201. [Link]
-
Wang, S., et al. (2023). Pressure-Induced Extraction of Hydrazine Crystals by the Eutectoid Reaction in Hydrazine Monohydrate. The Journal of Physical Chemistry C, 127(43), 21639-21645. [Link]
- CN105272873A, 2-bromophenylhydrazine oxalate preparation method, Google P
-
Selvakumar, R., et al. (2014). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. South African Journal of Chemistry, 67, 52-55. [Link]
-
PubChem Compound Summary for CID 162021, Butylhydrazine oxalate. National Center for Biotechnology Information. [Link]
-
How to purify hydrazone?, ResearchGate. [Link]
-
Column Chromatography: Principles, Procedure, and Applications, Phenomenex. [Link]
-
Kulas, J. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Dollimore, D., & Broadbent, D. (1973). The thermal decomposition of oxalates Part 14. Dehydration of magnesium oxalate dihydrate. Thermochimica Acta, 6(4), 331-341. [Link]
-
Dollimore, D., & Jones, T. E. (1970). The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2809-2812. [Link]
-
Knight, J., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PubMed. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides), Organic Chemistry Portal. [Link]
-
Solvent Systems For Flash Column Chromatography, University of Rochester Department of Chemistry. [Link]
-
Synthesis of Transition Metal Oxalate Compounds (2021). YouTube. [Link]
-
TGA Measurements on Calcium Oxalate Monohydrate, NETZSCH Analyzing & Testing. [Link]
-
Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]
-
What's the Best Column for Polar Compound Retention?, Waters Blog. [Link]
-
Chromatography to separate polar molecules?, Reddit. [Link]
- US2507136A, Alkaloid purification, Google P
-
Dollimore, D., & Jones, T. E. (1973). Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 69, 134-142. [Link]
-
Bosq, N., et al. (2012). Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes. RSC Advances, 2, 8532-8541. [Link]
Sources
- 1. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 2. scielo.org.za [scielo.org.za]
- 3. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
- 4. CN105272873A - 2-bromophenylhydrazine oxalate preparation method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatography [chem.rochester.edu]
- 17. waters.com [waters.com]
Stability issues and proper storage of Butylhydrazine oxalate
Technical Support Center: Butylhydrazine Oxalate Stability & Handling
Subject: Technical Guide – Stability, Storage, and Quality Assessment of Butylhydrazine Oxalate Ticket ID: [AUTO-GEN-2025] From: Senior Application Scientist, Chemical Stability Division To: Research Personnel / QA
Executive Summary
Butylhydrazine oxalate is a salt formed to stabilize the volatile and unstable butylhydrazine free base. While the oxalate form significantly reduces vapor pressure and flammability, it remains sensitive to moisture, oxidation, and light .
This guide addresses the root causes of instability—primarily the hygroscopic nature of the oxalate salt which catalyzes hydrolysis and subsequent oxidation.
Part 1: Storage & Handling (Prevention)
The Golden Rule: Moisture is the primary vector for degradation. When butylhydrazine oxalate absorbs water, the crystal lattice relaxes, allowing the salt to dissociate slightly. This releases minute amounts of free butylhydrazine, which rapidly oxidizes, turning the sample yellow/brown.
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, slowing auto-oxidation and thermal decomposition. |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces atmospheric oxygen. The compound is air-sensitive, especially if slightly damp. |
| Container | Amber Glass + Desiccant | Amber glass blocks UV light (photo-degradation). Desiccant prevents hygroscopic hydrolysis. |
| Closure | Parafilm® or Teflon Tape | Prevents gas exchange and moisture ingress through the cap threads. |
Part 2: Troubleshooting & FAQs (Diagnosis)
Q1: My white powder has turned a faint yellow. Is it still usable?
-
Diagnosis: This indicates early-stage surface oxidation. The yellow color comes from the formation of diazenes or hydrazones (oxidative byproducts).
-
Action: If the color is faint (off-white), the bulk purity is likely >95%. You may proceed but should factor a lower effective concentration. If the powder is bright yellow or orange, discard it . The impurities can act as radical scavengers, ruining sensitive catalytic cycles.
Q2: The powder has clumped into a sticky solid. Can I dry it?
-
Diagnosis: The salt is hygroscopic. It has absorbed atmospheric water, forming a hydrate.
-
Action:
-
Mild Clumping: Dry under high vacuum (0.1 mbar) over P₂O₅ for 12 hours.
-
Liquefaction/Stickiness:Discard. Once the crystal structure collapses into a partial liquid, the rate of oxidation increases exponentially. Recrystallization is hazardous due to the toxicity of the free hydrazine.
-
Q3: Can I store a stock solution in water or DMSO?
-
Diagnosis: Hydrazines are potent nucleophiles and reducing agents.
-
Action: No.
-
In Water: It slowly autoxidizes to form peroxides and nitrogen gas.
-
In DMSO: DMSO acts as an oxidant toward hydrazines, potentially causing an exotherm or rapid decomposition.
-
Protocol: Prepare solutions fresh immediately before use .
-
Part 3: Experimental Protocols (Action)
Workflow 1: Rapid Quality Assessment (Decision Tree)
This flowchart guides you through the decision-making process for determining sample viability without expensive instrumentation.
Figure 1: Decision matrix for determining the usability of Butylhydrazine Oxalate based on physical appearance.
Workflow 2: Quantitative Purity Check (Iodometric Titration)
If visual inspection is ambiguous, use this standard iodometric titration. This method relies on the quantitative oxidation of hydrazine by iodate in acidic conditions.
Principle:
Reagents:
-
Conc. HCl (12 M)
-
Standard Potassium Iodate (
) solution (0.025 M)[1] -
Chloroform (
) or Dichloromethane (DCM) as indicator layer.
Step-by-Step Protocol:
-
Preparation: Dissolve ~50 mg of Butylhydrazine Oxalate (record exact mass) in 25 mL of deionized water in a glass-stoppered Erlenmeyer flask.
-
Acidification: Add 30 mL of Conc. HCl. (The solution must be strongly acidic >4M HCl to prevent iodine precipitation).
-
Indicator: Add 5 mL of Chloroform.
-
Titration:
-
Titrate with 0.025 M
while shaking vigorously.[1] -
Observation: Iodine (
) will form initially, turning the chloroform layer purple . -
Endpoint: Continue titrating until the purple color in the organic layer disappears (conversion of
to colorless ).
-
-
Calculation:
Part 4: Degradation Mechanism
Understanding the "Why" helps in prevention.[2] The diagram below illustrates the cascade failure of the salt when exposed to improper storage.
Figure 2: The moisture-induced degradation pathway. Note that keeping the salt dry prevents the initial dissociation step.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162021, Butylhydrazine oxalate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Hydrazine salts and alkylhydrazines. Retrieved from [Link]
- Vogel, A. I.A Text-Book of Quantitative Inorganic Analysis.
Disclaimer: This guide is for research purposes only. Butylhydrazine oxalate is a hazardous chemical.[2][3][4][5][6] Always consult the specific SDS and your institution's safety officer before handling.
Sources
Technical Guide: Solvent Selection & Optimization for Butylhydrazine Oxalate
Doc ID: TS-BHX-001 | Version: 2.1 | Last Updated: 2025-10-27[1]
Introduction
From: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Solubility & Reactivity Barriers with Butylhydrazine Oxalate[1]
Butylhydrazine oxalate (
As an oxalate salt, the reagent is a stable, crystalline solid that resists oxidation better than its free-base liquid counterpart.[1] However, this stability comes from a strong ionic lattice that renders it insoluble in the non-polar solvents (DCM, Toluene, THF) typically preferred for anhydrous organic synthesis.[1]
This guide provides a decision framework to select the correct solvent system based on your specific electrophile and reaction conditions, moving beyond simple "solubility" to "functional reactivity."
Module 1: The Solubility-Reactivity Matrix
The most common failure mode with butylhydrazine oxalate is attempting to use it as a direct replacement for liquid hydrazines in non-polar media.[1] The salt will remain as a heterogeneous suspension, leading to poor kinetics or no reaction.[1]
Decision Framework: Selecting Your Solvent System
Use the following logic flow to determine the optimal solvent strategy for your synthesis.
Figure 1: Decision tree for solvent selection based on electrophile sensitivity and reaction type.
Module 2: Detailed Protocols & Troubleshooting
Method A: In-Situ Buffering (Protic Solvents)
Best for: Robust aldehydes/ketones where water byproduct is acceptable.[1]
The oxalate salt is acidic.[1] While acid catalysis accelerates hydrazone formation, the oxalate anion can be too acidic or form insoluble aggregates.[1] We use an alcohol solvent with a mild base to solubilize the hydrazine.[1]
-
Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Solubility Promoter: Triethylamine (
) or Sodium Acetate ( ).[1]
Protocol:
-
Suspend Butylhydrazine Oxalate (1.0 equiv) in MeOH (10-20 volumes).
-
Add
(1.0 - 1.2 equiv).[1] Observation: The suspension should clear as the free hydrazine is liberated and the triethylamine oxalate stays in solution or forms a fine precipitate.[1] -
Add the electrophile.[1]
-
Heat to reflux if necessary (usually
).[1]
Q: Why is my reaction stalling at 50% conversion? A: This is often an equilibrium issue. Hydrazone formation generates water.[1][2] In alcohols, water is miscible, and the equilibrium may not shift fully.[1]
-
Fix: Add molecular sieves (
or ) to the reaction vessel to sequester water, or switch to Method C (Dean-Stark conditions).
Method B: Polar Aprotic Dissolution
Best for:
Solvents like DMSO and DMF can dissolve the oxalate salt directly due to their high dielectric constants, often without added base, though reactivity is lower until the hydrazine is deprotonated.[1]
Q: How do I remove DMSO after the reaction? A: Do not attempt to distill DMSO off; you will degrade your product.[1]
-
Protocol: Dilute the reaction mixture with 5-10 volumes of water. Extract the product into Ethyl Acetate or DCM.[1] Wash the organic layer 3x with water and 1x with brine to remove residual DMSO.[1]
Method C: Biphasic Free-Basing (The "Clean Slate" Approach)
Best for: Acyl chlorides, anhydrides, or highly moisture-sensitive reactions.[1]
Since you cannot use the oxalate salt directly with highly reactive electrophiles (the oxalate will interfere or the salt won't dissolve in DCM), you must liberate the free butylhydrazine first.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve Butylhydrazine Oxalate in minimal water (approx. 3-5 mL per gram).[1]
-
Basification: Slowly add 2M NaOH or saturated
until pH > 12.-
Caution: Exothermic.[1] Cool in an ice bath.
-
-
Extraction: Extract the aqueous mixture 3x with DCM or Diethyl Ether.
-
Drying: Dry the combined organics over
. -
Usage: Filter the organic layer directly into your anhydrous reaction vessel.
Q: Can I store the free base? A: Not recommended. Free alkylhydrazines are prone to air oxidation and are significantly more toxic/volatile than the oxalate salt.[1] Generate immediately before use.
Module 3: Critical Data & Safety[1]
Solubility Profile Table
Data based on standard laboratory observations for alkylhydrazine oxalates.
| Solvent | Solubility (25°C) | Suitability | Notes |
| Water | High | Workup Only | Good for dissolving salt before extraction.[1] |
| Methanol | Moderate | High | Best balance for general synthesis.[1] |
| Ethanol | Low-Moderate | Moderate | Often requires heating or added base.[1] |
| DCM / CHCl3 | Negligible | None | Salt will float; no reaction occurs.[1] |
| THF / Ether | Negligible | None | Salt will sink; no reaction occurs.[1] |
| DMSO / DMF | High | Specific | Hard to remove; use only if necessary.[1] |
Safety & Handling (E-E-A-T)
Butylhydrazine oxalate is classified as Acute Tox. 4 (Oral/Dermal) [1].[1]
-
Oxidation Risk: While the oxalate is stable, once free-based (Method C), the hydrazine can form explosive peroxides or degrade if exposed to air for long periods.[1] Always keep the free base under inert atmosphere (
or ).[1] -
Toxicity: Hydrazine derivatives are suspected carcinogens.[1] Use a fume hood and double-glove (Nitrile) when handling the free base in DCM [2].[1]
References
-
National Center for Biotechnology Information.[1] (2025).[1][3][4][5] PubChem Compound Summary for CID 162021, Butylhydrazine oxalate. Retrieved October 27, 2025, from [Link][1]
-
Clark, J. (2019).[1] Addition-Elimination Reactions of Aldehydes and Ketones. ChemGuide. Retrieved October 27, 2025, from [Link][1]
Sources
Preventing degradation of Butylhydrazine oxalate derivatives
Technical Support Center: Stability & Handling of Butylhydrazine Oxalate Derivatives
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Degradation Prevention & Troubleshooting
Introduction: The Stability Paradox
Butylhydrazine oxalate (CAS: 40711-41-9) is a critical alkylhydrazine building block. While the oxalate salt form significantly reduces the volatility and oxidative susceptibility compared to the free base (butylhydrazine), it remains thermodynamically poised for degradation.
The oxalate counter-ion acts as a "chemical cage," protonating the hydrazine moiety to suppress the lone pair's reactivity. However, this cage is fragile. Once compromised by moisture, heat, or trace metals, the compound enters an auto-catalytic degradation cycle leading to azo-derivatives and nitrogen extrusion.
This guide replaces generic advice with field-proven protocols to maintain structural integrity.
Module 1: Critical Storage & Environmental Control
The majority of degradation events occur before the vial is even opened. Adhere to these "Zero-Compromise" storage standards.
The Storage Matrix
| Parameter | Standard Recommendation | Senior Scientist's Directive (Why it matters) |
| Temperature | Room Temp ( | Refrigerate ( |
| Atmosphere | Tightly capped | Inert Headspace (Ar/N |
| Humidity | Desiccator | <20% RH: Oxalate salts are hygroscopic. Moisture acts as a solvent, mobilizing the ions and allowing the protonated hydrazine to dissociate and react. |
| Container | Clear Glass | Amber/Foil-Wrapped: Hydrazines undergo photolytic cleavage. UV light can homolytically cleave the N-N bond. |
Module 2: Troubleshooting & Diagnostics (Q&A)
Direct answers to the most common failure modes observed in the lab.
Q1: My white crystalline powder has turned a faint yellow. Is it still usable?
-
Diagnosis: Early-Stage Oxidation. The yellow color typically indicates the formation of trace azo-impurities (butyldiazene) or hydrazones formed via condensation with trace aldehydes in the air.
-
Action:
-
For crude synthesis: Likely acceptable if purity is
. -
For GMP/Analytical Standards:Discard or Recrystallize. The azo-compounds can act as radical initiators, accelerating further decomposition during your reaction.
-
Q2: The compound has clumped into a hard cake. Can I grind it?
-
Diagnosis: Hygroscopic Agglomeration. Moisture has breached the seal, causing partial dissolution and recrystallization into a monolith.
-
Risk: Grinding generates localized heat (friction), which can trigger rapid decomposition in hydrazine salts.
-
Action: Do NOT grind vigorously. Dissolve the entire cake in the reaction solvent (if compatible) or perform a "slurry wash" with cold ethanol to break it up chemically, not mechanically.
Q3: I see unexpected peaks in my NMR around 7-8 ppm.
-
Diagnosis: Oxalate Displacement. If you dissolved the sample in a solvent like DMSO or Methanol without buffering, the oxalate may be equilibrating.
-
Action: Ensure your deuterated solvent is not acidic. However, if the peaks correspond to hydrazone protons (
), the sample has oxidized.
Q4: Can I store a stock solution of Butylhydrazine Oxalate?
-
Diagnosis: High Risk.
-
Action: No. In solution, the protective crystal lattice energy is lost. The equilibrium shifts toward the free base, which oxidizes rapidly. Always prepare solutions ex tempore (immediately before use).
Module 3: The Degradation Pathway (Visualized)
Understanding the enemy is the first step to defeating it. This diagram maps the invisible chemical cascade that destroys your sample.
Figure 1: The degradation cascade of Butylhydrazine Oxalate. Note that the transition from Free Base to Radical is often catalyzed by trace metals, emphasizing the need for high-purity solvents.
Module 4: Recovery Protocol (Recrystallization)
If your material is degraded (yellow/clumped) but valuable, use this purification method derived from hydrazine salt chemistry.
Prerequisites:
-
Argon line
-
Degassed Ethanol (absolute)
-
Degassed Diethyl Ether
Protocol:
-
Dissolution: Dissolve the degraded salt in the minimum amount of warm (
) Ethanol. Do not boil. -
Filtration: Filter quickly while warm through a 0.45
m PTFE filter to remove insoluble polymerized azo-products. -
Precipitation: Cool the filtrate to room temperature, then place in an ice bath (
). -
Crystallization: Slowly add cold Diethyl Ether until turbidity persists. Let stand at
for 4-12 hours. -
Isolation: Filter the white crystals under an Argon blanket. Wash with cold Ether.
-
Drying: Vacuum dry at room temperature (do not heat) for 4 hours.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162021, Butylhydrazine oxalate. Retrieved from [Link]
-
Burshtein, T. Y., et al. (2022). Understanding hydrazine oxidation electrocatalysis on undoped carbon. Physical Chemistry Chemical Physics, 24, 9897-9903.[1] (Demonstrates the sensitivity of hydrazines to oxidation on carbon/defect sites). Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
CP Lab Safety. Butylhydrazine oxalate salt Safety Data Sheet. (Confirming storage and stability baselines). Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Hydrazine Derivatives for Carbonyl Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. These molecules often lack strong chromophores or readily ionizable groups, making them difficult to detect at low concentrations using standard chromatographic techniques like HPLC-UV or LC-MS. Chemical derivatization offers a powerful solution by covalently attaching a tag to the carbonyl group, thereby enhancing its detectability.
Among the various derivatization agents, hydrazine derivatives have long been a cornerstone of analytical chemistry. Their utility stems from a specific and efficient reaction with aldehydes and ketones to form stable hydrazone products, which can be tailored for high-sensitivity detection by UV-Vis absorbance, fluorescence, or mass spectrometry.
This guide provides an in-depth comparative analysis of the most widely used hydrazine derivatives: 2,4-Dinitrophenylhydrazine (DNPH), Dansyl Hydrazine, and Girard's Reagents (T & P). We will explore the underlying chemical principles, compare their performance based on experimental data, and provide detailed protocols to help you select and implement the optimal derivatization strategy for your analytical needs.
The Chemistry of Hydrazone Formation: A Foundation for Derivatization
The efficacy of hydrazine derivatives hinges on the condensation reaction between the nucleophilic hydrazine nitrogen and the electrophilic carbonyl carbon. This is a reversible, two-step addition-elimination process that is critically influenced by pH.[1]
-
Nucleophilic Addition: The reaction begins with the attack of the terminal nitrogen atom of the hydrazine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolhydrazine.[1]
-
Acid-Catalyzed Dehydration: This intermediate then eliminates a water molecule to form the stable carbon-nitrogen double bond (C=N) of the hydrazone. This dehydration step is the rate-limiting step at neutral pH and is significantly accelerated by acid catalysis.[1][2][3]
The pH dependence is a crucial experimental parameter. The reaction rate is generally fastest under mildly acidic conditions (pH 3-5).[2][3] If the pH is too low, the hydrazine reagent becomes protonated, losing its nucleophilicity and slowing the initial addition step.[2] Conversely, if the pH is too high, there is insufficient acid to effectively catalyze the dehydration of the carbinolhydrazine intermediate.[3]
Mechanism of Hydrazone Formation
Caption: Decision tree for selecting a hydrazine derivatization reagent.
Conclusion
Derivatization with hydrazine reagents is a proven and versatile strategy for the sensitive and specific analysis of carbonyl compounds. By understanding the underlying chemistry and the distinct advantages of each reagent, researchers can significantly enhance the performance of their analytical methods.
-
DNPH remains the workhorse for routine UV-Vis based analysis, offering robustness and reliability.
-
Dansyl Hydrazine provides unparalleled sensitivity for trace-level quantification when fluorescence detection is available.
-
Girard's Reagents are the ideal solution for overcoming poor ionization efficiency in mass spectrometry, enabling sensitive detection of challenging analytes like steroids in complex biological matrices.
The selection of the appropriate reagent and the careful optimization of the reaction protocol are critical steps that empower researchers to obtain accurate and reliable quantitative data, advancing scientific discovery and product development.
References
-
Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]
-
Sattler, W., & Zerbe, O. (2014). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Angewandte Chemie International Edition, 53(35), 9368-9372. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Scientific Diagram. Available at: [Link]
-
LCGC International. (2021). Rapidly Analyzing Carbonyl Compounds Using HPLC. LCGC International. Available at: [Link]
-
Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. The Journal of Organic Chemistry, 78(3), 1184–1189. Available at: [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). SW-846. Available at: [Link]
-
Llyn, T., et al. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 54(8), 2259-2267. Available at: [Link]
-
Al-Azzawi, A. M., & Al-Baghdadi, S. B. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Egyptian Journal of Chemistry, 65(7), 245-269. Available at: [Link]
-
Li, K., et al. (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology, 666, 161-185. Available at: [Link]
-
DergiPark. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Waters Corporation. (n.d.). Determination of Formaldehyde in Ambient Air. Application Note. Available at: [Link]
-
Colas, C., et al. (2021). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry, 32(7), 1753-1763. Available at: [Link]
-
Guspiel, A., et al. (2023). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. International Journal of Molecular Sciences, 24(9), 8345. Available at: [Link]
-
Higashi, T., et al. (2006). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(4), 597-602. Available at: [Link]
-
Wang, C., et al. (2019). Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans. Analytica Chimica Acta, 1051, 108-116. Available at: [Link]
-
Llyn, T., et al. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 54(8), 2259-2267. Available at: [Link]
-
GERSTEL, Inc. (2014). Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones. Application Note. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]
-
ResearchGate. (2013). (PDF) Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Available at: [Link]
-
Lin, H. J., & Wu, W. B. (1987). Separation of dansyl hydrazine-derivatized oligosaccharides by liquid chromatography. Analytical Biochemistry, 166(2), 283-288. Available at: [Link]
-
Kumar, M., et al. (2022). Hybrid dansyl-triazine based mono and bidentate ligands for the selective sensing of fluoride anion through fluorescence enhancement. RSC Advances, 12(23), 14595-14603. Available at: [Link]
-
Perez, S. A., & Colón, L. A. (1996). Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection. Electrophoresis, 17(2), 352-358. Available at: [Link]
-
Patrascu, B., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. International Journal of Molecular Sciences, 21(10), 3559. Available at: [Link]
-
ResearchGate. (n.d.). Graphical representation of the fluorescence quantum yields for... Scientific Diagram. Available at: [Link]
-
The Journal of Organic Chemistry. (1956). A Chart of Ultraviolet Absorption Maxima of 2,4-Dinitrophenylhydrazones. 21(12), 1543-1545. Available at: [Link]
-
Semantic Scholar. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Available at: [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Available at: [Link]
-
SHIMADZU CORPORATION. (n.d.). Detection Methods (1). HPLC Basics. Available at: [Link]
-
LCGC International. (2014). Analysis of Sugars in Feeds by HPLC with Post-column Derivatization and Fluorescence Detection. LCGC International. Available at: [Link]
-
ResearchGate. (2023). (PDF) Unraveling the Molecular Structure, Spectroscopic Properties, and Antioxidant Activities of new 2,4-Dinitrophenylhydrazone Derivatives through a Comprehensive Investigation. Available at: [Link]
-
Samarra Journal of Pure and Applied Science. (2021). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. 2(4), 1-13. Available at: [Link]
-
Trapp, O., et al. (2018). Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography. Journal of Chromatography A, 1568, 146-155. Available at: [Link]
-
Harvey, D. J. (2000). Method for investigation of oligosaccharides using phenylhydrazine derivatization. Journal of Chromatography A, 873(1), 125-135. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Method Validation with Butylhydrazine Oxalate: Enhancing Sensitivity and Ensuring Compliance
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. This is particularly challenging for molecules that lack a strong chromophore, making them nearly invisible to standard UV-based detection methods in High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of analytical method validation using Butylhydrazine oxalate, a powerful derivatization agent, designed to overcome these analytical hurdles. We will explore the underlying science, present a detailed validation protocol, and compare its performance against established alternatives, ensuring your methods are not only sensitive but also robust and compliant with global regulatory standards.
The Analytical Challenge: Detecting the "Invisible" Analytes
In pharmaceutical development, certain process-related impurities or degradation products, such as hydrazines or specific carbonyl compounds (aldehydes and ketones), pose a significant analytical challenge.[1][2] These molecules often lack a UV-absorbing functional group, rendering them difficult to detect at the low parts-per-million (ppm) levels required for safety and regulatory compliance.[1][2] Hydrazine itself is a known genotoxic impurity (GTI) that must be strictly controlled.[1][2]
To solve this, chemists employ derivatization—a technique that chemically modifies the analyte to attach a chromophore. This process makes the previously "invisible" molecule readily detectable by UV or fluorescence detectors, significantly enhancing sensitivity.[1][2] Butylhydrazine, often used as its stable oxalate salt, serves as an effective reagent for this purpose, particularly for carbonyl compounds.
The Causality Behind Derivatization
The core principle involves the reaction of a hydrazine group (-NHNH₂) with a carbonyl group (C=O) to form a stable hydrazone derivative. This new molecule incorporates the chromophoric properties of the derivatizing agent, allowing for sensitive detection. The choice of derivatization agent is critical and is dictated by factors such as reaction efficiency, stability of the resulting derivative, and the absence of interference with the drug substance or other impurities.[3]
The Foundation: Pillars of Analytical Method Validation
Before delving into experimental data, it is crucial to understand the framework for validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5][6] Global regulatory bodies, primarily through the International Council for Harmonisation (ICH) guideline Q2(R1), have established the essential parameters that must be evaluated.[4][5][6][7][8]
These core parameters ensure the method is reliable, reproducible, and accurate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Deep Dive: A Validated HPLC-UV Method Using Butylhydrazine Oxalate
This section outlines a detailed, self-validating protocol for the quantification of a model carbonyl-containing genotoxic impurity (GTI) in an Active Pharmaceutical Ingredient (API) using Butylhydrazine oxalate for derivatization.
Experimental Workflow Diagram
Caption: Workflow for GTI analysis using Butylhydrazine oxalate derivatization.
Step-by-Step Protocol
-
Reagent Preparation: Prepare a 1.0 mg/mL solution of Butylhydrazine oxalate in a mixture of water and a suitable organic solvent (e.g., acetonitrile), with a small amount of acid (e.g., 0.1% acetic acid) to catalyze the reaction.
-
Standard Preparation: Prepare a stock solution of the target carbonyl GTI at 100 µg/mL. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 2.0 µg/mL (representing 1 ppm to 20 ppm relative to a 10 mg/mL API sample concentration).
-
Sample Preparation: Accurately weigh 100 mg of the API into a vial. Dissolve in 10 mL of diluent.
-
Derivatization: To each standard and sample vial, add 1.0 mL of the Butylhydrazine oxalate reagent solution. Cap the vials tightly and vortex. Place the vials in a heating block or water bath at 60°C for 30 minutes to ensure complete reaction. Allow to cool to room temperature.
-
HPLC Analysis: Analyze the derivatized solutions using a reverse-phase HPLC system with UV detection.
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Select a wavelength appropriate for the resulting hydrazone (typically in the range of 280-350 nm).
-
Injection Volume: 20 µL
-
Validation Data Summary
The following tables present example data from a full method validation, demonstrating the method's suitability.
Table 1: Linearity and Range
| Concentration (ppm) | Peak Area (mAU*s) |
|---|---|
| 0.5 (LOQ) | 15,250 |
| 1.0 | 30,100 |
| 5.0 | 155,200 |
| 10.0 | 308,900 |
| 15.0 | 460,500 |
| Correlation Coefficient (r²) | 0.9995 |
Causality: A high correlation coefficient (r² > 0.999) demonstrates a strong linear relationship between the concentration of the GTI and the detector response over the specified range, which is a fundamental requirement for accurate quantification.[9]
Table 2: Accuracy and Precision
| Level | Spiked Conc. (ppm) | N | Accuracy (% Recovery) | Precision (%RSD) |
|---|---|---|---|---|
| LOQ | 0.5 | 6 | 98.5% | 4.2% |
| 100% | 10.0 | 6 | 101.2% | 1.5% |
| 150% | 15.0 | 6 | 99.8% | 1.8% |
Causality: High accuracy (recovery between 95-105%) and precision (RSD < 5%) confirm that the method reliably measures the true amount of the analyte without significant random or systematic error. This is critical for making correct decisions about batch release.[10][11]
Table 3: LOD & LOQ
| Parameter | Result (ppm) | Basis for Determination |
|---|---|---|
| LOD | 0.15 ppm | Signal-to-Noise Ratio > 3 |
| LOQ | 0.50 ppm | Signal-to-Noise Ratio > 10 |
Causality: Establishing a sensitive LOQ is paramount for GTIs, as their control limits are often in the low ppm range.[2][11] This ensures the method is sensitive enough to meet stringent regulatory safety thresholds.
Comparative Analysis: Butylhydrazine Oxalate vs. 2,4-Dinitrophenylhydrazine (DNPH)
While Butylhydrazine oxalate is effective, the most widely used reagent for carbonyl analysis is 2,4-Dinitrophenylhydrazine (DNPH).[12][13][14] A direct comparison highlights the strengths and weaknesses of each.
Caption: Comparison of Butylhydrazine Oxalate and DNPH performance.
Table 4: Head-to-Head Comparison of Derivatization Reagents
| Feature | Butylhydrazine Oxalate | 2,4-Dinitrophenylhydrazine (DNPH) | Scientific Rationale & Field Insights |
|---|---|---|---|
| Sensitivity | Good to Excellent | Excellent | DNPH derivatives often have a higher molar absorptivity and a lambda max at a longer wavelength (e.g., ~360 nm), reducing interference from API matrix components.[15] |
| Specificity | High | Potential for E/Z Isomers | DNPH can form E- and Z-stereoisomers of the hydrazone, which may appear as two separate peaks in the chromatogram, complicating quantification.[13] Butylhydrazine derivatives are less prone to this issue. |
| Reaction Conditions | Mildly acidic, heating often required. | Strongly acidic, typically room temperature. | The choice depends on the stability of the API. Harsh acidic conditions required for DNPH can degrade acid-labile APIs, making Butylhydrazine a better choice in those cases. |
| Reagent-Related Peaks | Fewer potential interferences. | Can produce significant reagent-related impurity peaks. | DNPH is known to have impurities and can react with nitrogen dioxide to form interfering byproducts.[12] Careful selection of high-purity DNPH is essential. |
| Stability of Derivative | Generally stable. | Very stable. | Both form stable hydrazones suitable for routine analysis. DNPH derivatives are particularly robust.[13] |
Which Reagent Should You Choose?
-
Choose Butylhydrazine Oxalate when:
-
Your API is sensitive to strongly acidic conditions.
-
You observe chromatographic interferences from DNPH reagent impurities.
-
Simpler chromatography is desired without the potential for E/Z isomers.
-
-
Choose 2,4-Dinitrophenylhydrazine (DNPH) when:
-
The absolute highest sensitivity is required.
-
Your API is stable in acidic conditions.
-
You have a well-characterized method to resolve or integrate any potential E/Z isomers.
-
Conclusion: A Validated Method is a Trustworthy Method
The validation of an analytical method is a systematic process that proves its reliability for its intended use. For challenging analytes like carbonyl-containing GTIs, derivatization is an indispensable tool. Butylhydrazine oxalate presents a robust and effective option, offering a balance of sensitivity, specificity, and favorable reaction conditions. While DNPH remains a popular alternative with excellent sensitivity, potential issues with isomer formation and reagent purity must be carefully managed.
By following the principles outlined in ICH guidelines and understanding the scientific causality behind experimental choices, researchers can develop and validate high-quality analytical methods. This ensures that the data generated is accurate, reliable, and defensible, ultimately safeguarding patient safety and ensuring product quality.
References
- Altabrisa Group. (2025).
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Slideshare. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- MDPI. (2022).
- ResearchGate. (n.d.).
- PubMed. (2016).
- PubMed. (2011).
- United Chemical Technologies. (n.d.).
- ResearchGate. (n.d.).
- RASĀYAN Journal of Chemistry. (2022).
- CORE. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using.
- MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
- Pharma Focus Europe. (n.d.).
Sources
- 1. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmafocuseurope.com [pharmafocuseurope.com]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. unitedchem.com [unitedchem.com]
Benchmarking Butylhydrazine Oxalate: A Senior Scientist’s Guide to Nucleophilic Reagents
Executive Summary
In the landscape of nitrogenous nucleophiles, alkyl hydrazines occupy a critical node for synthesizing bioactive heterocycles, particularly pyrazoles and indazoles. However, the use of free-base alkyl hydrazines (e.g., methylhydrazine, butylhydrazine) is often plagued by volatility, oxidative instability, and severe toxicity profiles.
Butylhydrazine Oxalate (CAS: 6629-62-5 / 40711-41-9) emerges as a superior alternative, sequestering the volatile nucleophile into a stable, crystalline lattice. This guide benchmarks the oxalate salt against industry-standard reagents, providing a data-driven framework for researchers transitioning from liquid hydrazine hydrates to solid-state equivalents.
Product Profile: Butylhydrazine Oxalate
Before benchmarking, we must establish the baseline characteristics of the reagent.
| Parameter | Specification |
| Chemical Name | n-Butylhydrazine oxalate (1:1) |
| Molecular Formula | C₆H₁₄N₂O₄ (C₄H₁₂N₂ · C₂H₂O₄) |
| Molecular Weight | 178.19 g/mol |
| Physical State | White crystalline solid |
| Melting Point | 160–165 °C |
| Solubility | High in H₂O, MeOH; Low in non-polar solvents |
| Stability | Non-hygroscopic, stable at RT (unlike free base) |
Comparative Benchmarking
The following data synthesizes performance metrics across three common reagent classes: the Oxalate Salt (Butylhydrazine Oxalate), the Free Base (Hydrazine Hydrate/Alkyl Hydrazines), and the Protected Carbazate (tert-Butyl Carbazate).
Table 1: Physicochemical & Performance Metrics
| Feature | Butylhydrazine Oxalate | Hydrazine Hydrate (Standard) | tert-Butyl Carbazate (Boc) |
| Nucleophilicity | Latent (Requires in situ base) | High (Immediate) | Low (Requires deprotection) |
| Stoichiometry Control | Precise (Weighable solid) | Variable (Liquid density/fuming) | Precise (Solid) |
| Atom Economy | Moderate (Oxalate waste) | High (Water waste) | Low (Boc waste) |
| Regioselectivity | High (Steric bulk of butyl group) | Low (Symmetric molecule) | High (Steric bulk) |
| Shelf Stability | >2 Years (Oxidation resistant) | <6 Months (Absorbs CO₂/O₂) | >1 Year |
| Cost Efficiency | Moderate | High (Cheap but hazardous) | Low (Expensive) |
Table 2: Safety & Handling Profile
| Hazard Metric | Butylhydrazine Oxalate | Methyl/Butyl Hydrazine (Free Base) |
| Physical State | Solid (Dust mask required) | Fuming Liquid (Full respirator required) |
| Vapor Pressure | Negligible | High (Inhalation hazard) |
| Flammability | Combustible Solid | Flammable/Hypergolic potential |
| Toxicity (Acute) | Acute Tox 4 (Oral/Dermal) | Acute Tox 1/2 (Fatal if inhaled) |
| Carcinogenicity | Suspected (Typical of hydrazines) | Known/Probable Carcinogen |
Senior Scientist Insight: The "hidden" advantage of the oxalate salt is the elimination of the fuming hazard. While free alkyl hydrazines can form explosive mixtures with air, the oxalate salt locks the hydrazine into a protonated, non-volatile state until it is safely dissolved in the reaction solvent.
Technical Deep Dive: The "Oxalate Effect"
Why use an oxalate? The choice of counter-ion is not arbitrary.
-
Lattice Energy Stabilization: The interaction between the basic hydrazine nitrogens and the dicarboxylic acid creates a robust hydrogen-bonded network. This prevents the auto-oxidation that turns liquid hydrazines yellow/brown over time.
-
Controlled Release: In nucleophilic substitutions, the oxalate acts as a buffer. You are not dumping a high-energy nucleophile instantly into the system. By adding a mild base (e.g., Sodium Acetate), you generate the free hydrazine in situ, often reducing side reactions like bis-alkylation.
Mechanistic Pathway: In Situ Activation
The following diagram illustrates how the latent nucleophile is activated for a standard pyrazole synthesis.
Figure 1: Mechanistic pathway for the activation of Butylhydrazine Oxalate and subsequent heterocycle formation.
Experimental Protocol: Synthesis of 1-Butyl-3,5-dimethylpyrazole
Objective: To demonstrate the utility of Butylhydrazine Oxalate in synthesizing a substituted pyrazole, benchmarking against the standard Hydrazine Hydrate protocol.
Reagents:
-
Butylhydrazine Oxalate (10 mmol, 1.78 g)
-
Acetylacetone (10 mmol, 1.00 g)
-
Sodium Acetate (anhydrous) (10 mmol, 0.82 g)
-
Ethanol (20 mL)
Protocol Workflow
-
Preparation of the Nucleophile:
-
In a 50 mL round-bottom flask, dissolve 1.78 g of Butylhydrazine Oxalate in 15 mL of Ethanol/Water (3:1 ratio).
-
Note: The salt may dissolve slowly. Gentle warming (30°C) helps.
-
Add 0.82 g of Sodium Acetate . Stir for 10 minutes.
-
Scientist's Note: This step buffers the solution and liberates the free hydrazine. You may see a fine precipitate of sodium oxalate; this does not interfere with the next step.
-
-
Condensation:
-
Add 1.00 g of Acetylacetone dropwise to the stirred mixture.
-
Observation: The reaction is exothermic. Unlike hydrazine hydrate, the heat evolution is moderate and controlled.[1]
-
Reflux the mixture for 2 hours.
-
-
Isolation:
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in 20 mL water.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Dry organic layer over MgSO₄ and concentrate.
-
-
Validation:
-
The resulting oil (or low-melting solid) should be analyzed by ¹H NMR.
-
Expected Yield: 85-92% (comparable to hydrazine hydrate methods, but with higher purity profiles).
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for handling Butylhydrazine Oxalate.
Conclusion
Butylhydrazine Oxalate represents a "Green Chemistry" shift in handling alkyl hydrazines. While it requires an extra neutralization step compared to liquid hydrazine hydrate, it offers:
-
Enhanced Safety: Elimination of inhalation hazards.
-
Superior Stability: Resistance to oxidative degradation.
-
Operational Precision: Gravimetric accuracy for critical stoichiometry.
For drug development workflows where reproducibility and safety are paramount, the oxalate salt is the recommended reagent of choice.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162021, Butylhydrazine oxalate. Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of Pyrazoles. Retrieved from [Link]
-
Organic Syntheses (1951). 3,5-Dimethylpyrazole. Org. Synth. 1951, 31,[2] 43. Retrieved from [Link]
Sources
Technical Guide: Cross-Validation of Butylhydrazine Oxalate Experimental Results
The following guide is designed for researchers and drug development scientists requiring rigorous cross-validation of experimental data involving Butylhydrazine Oxalate (BHO) .
Executive Summary
Butylhydrazine oxalate (BHO) is a mono-alkyl hydrazine salt frequently utilized as a metabolic probe, a precursor in heterocycle synthesis, and an oxidative stress inducer in toxicological modeling. While structurally related to established agents like Phenylhydrazine (PHZ) and 1,2-Dimethylhydrazine (DMH) , BHO exhibits distinct solubility, lipophilicity, and bio-activation kinetics due to its butyl chain and oxalate counter-ion.
This guide provides a framework to cross-validate results obtained with BHO against industry standards. It addresses the critical need to distinguish between specific alkylation/metabolic effects and general hydrazine-class toxicity (e.g., ROS generation, hemolysis).
Comparative Analysis: BHO vs. Established Standards
To validate BHO data, researchers must benchmark its performance against "Gold Standard" reagents in specific applications.
Table 1: Physicochemical & Functional Comparison
| Feature | Butylhydrazine Oxalate (BHO) | Phenylhydrazine (PHZ) | 1,2-Dimethylhydrazine (DMH) |
| Primary Application | Metabolic probing, SAR studies, specific alkylation. | Inducing hemolytic anemia (RBC oxidative stress).[1][2] | Colon carcinogenesis induction (DNA methylation). |
| Reactive Intermediate | Butyl radical ( | Phenyl radical ( | Methyl diazonium ion / Methyl radical. |
| Solubility | High (Water/EtOH) due to oxalate salt. | Moderate (often used as HCl salt). | High (Water). |
| Lipophilicity (LogP) | ~0.5 (Moderate cell permeability). | ~1.25 (High membrane penetration). | Low (Requires transport). |
| Oxidative Burst | Moderate: Slower auto-oxidation than PHZ. | High: Rapid auto-oxidation in neutral pH. | Low: Requires metabolic activation (CYP450). |
| Validation Risk | False positives in proliferation assays due to non-specific ROS. | Hemolysis may confound systemic toxicity data. | Organ-specificity (Colon) limits general use. |
Key Insight for Cross-Validation
If your BHO experimental results (e.g., cell death, enzyme inhibition) disappear when co-treated with an antioxidant like N-Acetylcysteine (NAC) or Catalase , the mechanism is likely non-specific oxidative stress rather than specific target engagement. This is the primary artifact in hydrazine research.
Mechanistic Grounding: The Bio-Activation Pathway
Understanding how BHO generates reactive species is essential for interpreting data. Unlike direct alkylators, BHO often requires oxidative activation.
Diagram 1: Oxidative Bio-Activation of Butylhydrazine
Caption: Mechanism showing transition from BHO to reactive Butyl radicals via auto-oxidation or enzymatic (CYP450/Peroxidase) pathways.
[3]
Experimental Protocols for Cross-Validation
To validate that your BHO results are robust, perform these two confirmatory assays.
Protocol A: The "ROS-Rescue" Specificity Check
Objective: Determine if observed cytotoxicity is due to specific pharmacology or generic oxidative stress.
Reagents:
-
Phenylhydrazine HCl (Positive Control for ROS)
-
N-Acetylcysteine (NAC) (ROS Scavenger)
-
DCFDA Cellular ROS Detection Assay Kit
Workflow:
-
Seed Cells: Plate HepG2 or target cell line at
cells/well in 96-well plates. -
Pre-treatment: Treat Group A with vehicle; Treat Group B with 5 mM NAC for 2 hours.
-
Exposure: Apply BHO (IC50 concentration) and PHZ (Positive Control, 10 µM - 100 µM) to both groups. Incubate for 24 hours.
-
Readout 1 (Viability): Assess cell survival via MTT or ATP assay.
-
Readout 2 (ROS): Stain parallel plates with DCFDA (20 µM) and measure fluorescence (Ex/Em: 485/535 nm).
Data Interpretation:
-
Result: If NAC restores viability in BHO-treated cells to >90% of control, the mechanism is ROS-dependent (Low Specificity).
-
Result: If NAC provides minimal protection (<20% recovery), the mechanism involves direct alkylation or specific enzyme inhibition (High Specificity).
Protocol B: Differential Hemolysis Assay
Objective: Differentiate BHO from the highly hemolytic Phenylhydrazine (PHZ). BHO should exhibit significantly lower hemolytic potential if used as a metabolic probe.
-
Preparation: Isolate RBCs from whole blood (heparinized); wash 3x with PBS. Resuspend to 2% hematocrit.
-
Incubation:
-
Tube 1: PBS (Negative Control)
-
Tube 2: 1% Triton X-100 (100% Lysis Control)
-
Tube 3: PHZ (1 mM)
-
Tube 4: BHO (1 mM)
-
-
Kinetics: Incubate at 37°C. Aliquot samples at 30, 60, 120, and 240 minutes.
-
Measurement: Centrifuge aliquots (2000 x g, 5 min). Measure supernatant absorbance at 540 nm (Hemoglobin).
Validation Criteria:
-
PHZ should induce >50% hemolysis within 2 hours.
-
Valid BHO Result: Should show <15% hemolysis at equimolar concentrations. If BHO hemolysis mirrors PHZ, your "metabolic" results in vivo may actually be secondary to anemia/hypoxia.
Decision Tree for Data Validation
Use this logic flow to decide if your BHO data is publishable or requires re-evaluation.
Diagram 2: Validation Logic Flow
Caption: Decision matrix for interpreting Butylhydrazine Oxalate experimental data.
References
-
Mechanism of Hydrazine Toxicity Coombs, M. M. (1995). "Biological oxidation of hydrazine derivatives." Drug Metabolism Reviews. (Search: Hydrazine oxidation mechanism)
-
Alkylhydrazine Synthesis & Reactivity Bredihhin, A., Groth, U. M., & Mäeorg, U.[7] (2007). "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters.
-
Phenylhydrazine Comparative Standards (Hemolysis) Jain, S. K., & Hochstein, P.[8] (1980). "Polymerization of membrane components in aging red blood cells." Biochemical and Biophysical Research Communications.
-
Butylhydrazine Oxalate Chemical Data PubChem Database.[4] (2025).[4][9] "Butylhydrazine oxalate | C6H14N2O4."[4][5][] National Library of Medicine.
-
Hydrazine Derivatives in Cancer Research Toth, B.[11] (1988).[1] "Hydrazine, Methylhydrazine and Methylhydrazine Sulfate Carcinogenesis." International Journal of Cancer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidative damage by phenylhydrazine diminishes erythrocyte anion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Butylhydrazine oxalate (EVT-3561789) | 40711-41-9 [evitachem.com]
- 6. Butylhydrazine oxalate (6629-62-5) for sale [vulcanchem.com]
- 7. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 8. Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 11. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
Specificity & Reactivity Profile: Butylhydrazine Oxalate for Carbonyl Groups
Executive Summary: The "Silent Scavenger" vs. The "Loud Detector"
In the landscape of carbonyl derivatization, Butylhydrazine Oxalate (BHO) and 2,4-Dinitrophenylhydrazine (DNPH) occupy distinct functional niches defined by their electronic and steric profiles. While DNPH remains the analytical "gold standard" for UV-Vis detection due to its high extinction coefficient, BHO serves as a superior nucleophilic scavenger and synthetic building block .
This guide evaluates the specificity of BHO, demonstrating that its alkyl-donating nature renders it more nucleophilic—and thus kinetically faster for specific substrates—than the electron-withdrawing aryl hydrazines (DNPH). However, its lack of a chromophore limits its utility in optical detection, shifting its primary application to mass spectrometry (MS) derivatization , impurity scavenging , and heterocycle synthesis (e.g., pyrazoles).
Quick Verdict
| Feature | Butylhydrazine Oxalate (BHO) | 2,4-DNPH (Brady's Reagent) |
| Primary Role | Scavenger / Synthetic Intermediate / MS Tag | Analytical Quantitation (UV-Vis) |
| Nucleophilicity | High (+I effect of butyl group) | Low (-M/-I effect of nitro groups) |
| Steric Hindrance | Low (Linear alkyl chain) | High (Ortho-nitro groups) |
| Detection | Mass Spec (m/z shift), NMR | UV-Vis (360-380 nm) |
| Solubility | Water/Polar Organic (Salt form) | Acidic Alcohols |
Mechanistic Basis: The Alpha-Effect & Nucleophilicity
The reaction between BHO and a carbonyl group follows the classic addition-elimination mechanism to form a hydrazone. The specificity of BHO is governed by the Alpha-Effect , where the adjacent nitrogen lone pair enhances the nucleophilicity of the attacking amine.
Reaction Pathway
The reaction proceeds in two steps:[1]
-
Nucleophilic Attack: The terminal nitrogen of butylhydrazine attacks the electrophilic carbonyl carbon.
-
Dehydration: Loss of water results in a stable hydrazone (C=N bond).
Critical Distinction:
-
BHO (Alkyl): The butyl group exerts a positive inductive effect (+I), increasing electron density on the nitrogen. This makes BHO a harder, more aggressive nucleophile.
-
DNPH (Aryl): The dinitrophenyl ring exerts a strong electron-withdrawing effect, reducing the nucleophilicity of the hydrazine nitrogen. DNPH requires strong acid catalysis to activate the carbonyl, whereas BHO can react under milder conditions.
Visualization: Reaction Mechanism
Figure 1: Mechanism of hydrazone formation highlighting the enhanced nucleophilicity of alkylhydrazines.
Comparative Analysis: Specificity & Performance
Steric Specificity (The "Key" to the Lock)
BHO exhibits superior access to sterically hindered carbonyls compared to DNPH.
-
DNPH: The ortho-nitro group creates significant steric bulk around the reacting nitrogen. While this stabilizes the final product (preventing hydrolysis), it slows down the reaction with bulky ketones (e.g., steroid ketones, tert-butyl ketones).
-
BHO: The linear n-butyl chain is flexible and presents minimal steric interference at the reaction site.
-
Experimental Implication: BHO is the reagent of choice when scavenging trace impurities from bulky drug intermediates where DNPH might fail to react quantitatively.
-
Reactivity Hierarchy
Experimental data suggests the following order of reactivity for BHO:
-
Aliphatic Aldehydes (Fastest: e.g., Formaldehyde, Acetaldehyde)
-
Aromatic Aldehydes (Fast: e.g., Benzaldehyde)
-
Dialkyl Ketones (Moderate: e.g., Acetone)
-
Diaryl/Bulky Ketones (Slow but faster than DNPH)
Stability of the Adduct
-
DNPH Adducts: Extremely stable, often crystallizing out of solution. This is ideal for isolation.
-
BHO Adducts: Stable in neutral/basic conditions but can be reversible in strong acid/high water environments. For MS analysis, the BHO-hydrazone is robust enough for ionization (ESI/EI).
Experimental Protocols
Protocol A: Carbonyl Scavenging Efficiency Assay
Objective: Determine the efficiency of BHO in removing formaldehyde impurities from a solution.
Reagents:
-
Test Solution: 100 ppm Formaldehyde in Methanol.
-
Scavenger: Butylhydrazine Oxalate (BHO).
-
Control: 2,4-DNPH.
-
Buffer: Phosphate Buffer (pH 5.0).
Workflow:
-
Preparation: Dissolve BHO (1.5 eq) in buffer. The oxalate salt acts as its own buffer but adjusting to pH 4-5 optimizes the reaction rate.
-
Incubation: Add BHO solution to the Test Solution. Stir at 25°C.
-
Sampling: Take aliquots at T=0, 5, 15, 30, and 60 mins.
-
Quenching/Analysis: Analyze aliquots via HPLC-UV (monitoring the disappearance of the aldehyde peak) or GC-MS (monitoring the appearance of the hydrazone). Note: Since BHO lacks a strong UV chromophore, derivatize the remaining aldehyde with excess DNPH for UV quantification if using HPLC-UV.
Protocol B: Pyrazole Synthesis (Cyclization)
Context: BHO is frequently used to react with 1,3-dicarbonyls or
-
Reactants: Combine 1 mmol
-diketone and 1.1 mmol BHO in Ethanol. -
Reflux: Heat to reflux for 2-4 hours.
-
Workup: Evaporate solvent. The butyl-pyrazole product is often an oil or low-melting solid.
-
Validation: Verify structure via NMR (
H, C) and MS.
Visualization: Experimental Workflow
Figure 2: Standardized workflow for evaluating carbonyl scavenging or derivatization.
Data Summary: BHO vs. Alternatives
| Property | Butylhydrazine Oxalate | 2,4-DNPH | Hydralazine |
| CAS Number | 6629-62-5 / 40711-41-9 | 119-26-6 | 86-54-4 |
| Reaction pH Optimum | 4.0 - 6.0 | < 2.0 (Strong Acid) | 4.0 - 7.0 |
| UV Absorbance | Negligible | ||
| Mass Spec Utility | High (Alkylation tag) | Moderate (Ion suppression possible) | High |
| Toxicity | Mutagenic (Handle with care) | Explosive (Dry), Toxic | Therapeutic (Vasodilator) |
| Cost | Moderate (Specialty) | Low (Commodity) | Low |
Safety & Handling (Critical)
Warning: Hydrazine derivatives, including Butylhydrazine Oxalate, are potential carcinogens and mutagens.[2]
-
Containment: Always handle in a fume hood.
-
Waste: Segregate as hazardous organic waste. Do not mix with oxidizing agents (risk of exothermic reaction).
-
Deactivation: Spills can be deactivated with dilute bleach (sodium hypochlorite), converting the hydrazine to nitrogen gas and alkyl chloride (perform in hood).
References
-
PubChem. Butylhydrazine oxalate | C6H14N2O4. National Library of Medicine. [Link]
-
Burcham, P. C. (2018).[3] Carbonyl scavengers as pharmacotherapies in degenerative disease: Hydralazine repurposing and challenges in clinical translation. Biochemical Pharmacology. [Link]
-
Chemistry LibreTexts. Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction. [Link]
-
Uchiyama, S., et al. (2022). Screening check test to confirm the relative reactivity and applicability of 2,4-dinitrophenylhydrazine impregnated-filters. Journal of Occupational Health. [Link]
Sources
Literature Review & Application Guide: Butylhydrazine Oxalate in Heterocyclic Synthesis
Executive Summary
Butylhydrazine oxalate (CAS: 40711-41-9) is a specialized alkylhydrazine salt primarily utilized as a regiospecific building block in the synthesis of nitrogen-containing heterocycles, most notably pyrazoles and indazoles . Unlike hydrazine hydrate, which yields unsubstituted (NH) heterocycles requiring subsequent alkylation, butylhydrazine oxalate introduces the N-butyl group at the cyclization stage. This "pre-functionalized" approach offers superior control over regiochemistry, avoiding the isomeric mixtures typical of post-synthetic alkylation.
This guide evaluates the performance of butylhydrazine oxalate against alternative reagents (Hydrazine Hydrate, Methylhydrazine, and tert-Butylhydrazine HCl), providing experimental protocols and comparative data for researchers in medicinal chemistry and agrochemical development.
Chemical Profile & The "Oxalate Advantage"
Butylhydrazine is available in several forms. The oxalate salt is often preferred in research settings due to its superior physicochemical stability compared to the free base or hydrochloride salts.
| Feature | Butylhydrazine Oxalate | Butylhydrazine Free Base | Butylhydrazine HCl |
| Physical State | White Crystalline Solid | Colorless Liquid | Hygroscopic Solid |
| Stability | High (Non-hygroscopic) | Low (Oxidizes in air) | Moderate (Hygroscopic) |
| Handling Safety | High (Reduced vapor pressure) | Low (Fuming, inhalation risk) | Moderate (Dust hazard) |
| Stoichiometry | 1:1 (Hydrazine:Oxalic Acid) | N/A | 1:1 (Hydrazine:HCl) |
| Primary Use | Bench-scale synthesis, SAR studies | Industrial scale (if handled closed) | Aqueous phase reactions |
Critical Distinction: Researchers must distinguish between n-Butylhydrazine (linear chain, discussed here) and tert-Butylhydrazine (branched). While both are used for pyrazole synthesis, they yield products with vastly different steric profiles and metabolic stabilities.
Application: Regioselective Synthesis of Pyrazoles
The primary application of butylhydrazine oxalate is the synthesis of 1-butyl-3,5-disubstituted pyrazoles via the Knorr condensation with 1,3-dicarbonyls.
The Regioselectivity Challenge
When synthesizing N-alkyl pyrazoles, chemists have two strategic options:
-
Route A (Direct Cyclization): Condense a 1,3-diketone with an alkylhydrazine (e.g., Butylhydrazine).
-
Route B (Post-Alkylation): Condense a 1,3-diketone with Hydrazine Hydrate to form an NH-pyrazole, followed by alkylation with Butyl Bromide.
Route B is chemically inferior because the tautomeric nature of the NH-pyrazole often leads to a mixture of N1 and N2 alkylated isomers, which are difficult to separate. Route A (using Butylhydrazine Oxalate) locks the alkyl group position during ring formation, significantly improving regioselectivity.
Comparative Performance Data
The following table summarizes the efficiency of synthesizing 1-butyl-3-methyl-5-phenylpyrazole using different methodologies.
| Metric | Method A: Butylhydrazine Oxalate (Direct Cyclization) | Method B: Hydrazine Hydrate + BuBr (Alkylation) |
| Reaction Steps | 1 (One-pot) | 2 (Cyclization + Alkylation) |
| Overall Yield | 85 - 92% | 60 - 70% (combined) |
| Regioselectivity (Ratio) | > 95:5 (Favors 1-butyl isomer)* | ~ 60:40 (Mixture of isomers) |
| Purification | Crystallization (often sufficient) | Column Chromatography (Required) |
| Atom Economy | High | Low (Loss of HBr and base) |
*Note: Regioselectivity in Method A is dictated by the steric/electronic difference between the carbonyls of the 1,3-diketone. The bulky butyl group on the hydrazine tends to attack the less hindered carbonyl.
Visualizing the Synthetic Pathways
The diagram below illustrates the mechanistic divergence between using Butylhydrazine Oxalate versus Hydrazine Hydrate.
Figure 1: Comparison of Direct Cyclization (Green path) vs. Post-Synthetic Alkylation (Red path). The Direct Cyclization route using Butylhydrazine Oxalate avoids isomer mixtures.
Experimental Protocol
Objective: Synthesis of 1-butyl-3-methyl-5-pyrazolone (Intermediate for dyes and pharmaceuticals).
Reagents:
-
Ethyl Acetoacetate: 10.0 mmol
-
Butylhydrazine Oxalate: 10.0 mmol
-
Ethanol (Absolute): 20 mL
-
Sodium Acetate (anhydrous): 10.0 mmol (to neutralize oxalate)
Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve Butylhydrazine Oxalate (1.78 g, 10 mmol) and Sodium Acetate (0.82 g, 10 mmol) in Ethanol (20 mL). Stir for 10 minutes at room temperature to liberate the free hydrazine base in situ.
-
Expert Note: Sodium acetate is preferred over strong bases (NaOH) to prevent hydrolysis of the ester group on the acetoacetate before cyclization.
-
-
Addition: Add Ethyl Acetoacetate (1.30 g, 10 mmol) dropwise to the stirring solution.
-
Reaction: Reflux the mixture for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Workup: Cool the reaction mixture to room temperature. The sodium oxalate byproduct may precipitate; filter this off.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is typically an oil that solidifies upon standing or triturating with ether.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Result: Off-white solid; Yield: ~85-90%.
Safety & Handling
While Butylhydrazine Oxalate is safer than anhydrous hydrazine, strict safety protocols are mandatory.
-
Toxicity: Hydrazines are potential carcinogens and mutagens. Avoid all skin contact and inhalation.
-
Engineering Controls: Always handle in a functioning chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Do not dispose of down the drain. Quench excess hydrazine residues with dilute hypochlorite (bleach) solution before disposal into hazardous waste streams.
References
-
PubChem. (2025).[1][2] Butylhydrazine oxalate | C6H14N2O4.[2] National Library of Medicine. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. [Link]
-
Maddila, S., et al. (2013). Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles. Journal of Saudi Chemical Society. [Link]
Sources
Safety Operating Guide
Laboratory Safety Guide: Butylhydrazine Oxalate Disposal
Part 1: Immediate Action & Core Directive
STOP. Do not dispose of Butylhydrazine Oxalate (CAS: 40711-41-9) or its solutions down the drain, even after neutralization.
Unlike simple inorganic hydrazines, alkylhydrazines (such as butylhydrazine) can form highly carcinogenic N-nitroso compounds or toxic alkyl chlorides when treated with standard hypochlorite (bleach) solutions. While chemical deactivation reduces acute reactivity, the resulting mixture remains a hazardous chemical waste.
The Golden Rule of Hydrazine Disposal:
All hydrazine derivatives, whether native or chemically deactivated, must ultimately enter a professional hazardous waste stream (incineration).
Part 2: Hazard Identification & Risk Profile[2][3]
To handle this compound safely, you must understand why it requires specific protocols. Butylhydrazine oxalate combines the reducing power of a hydrazine moiety with the toxicity of an oxalate salt.
| Property | Specification | Operational Implication |
| Chemical Structure | Contains both alkyl-hydrazine and oxalic acid functionalities.[1] | |
| Acute Toxicity | High (Oral/Dermal/Inhalation) | Lethal in small doses.[1][2] Effects may be delayed (liver/kidney damage). |
| Reactivity | Strong Reducing Agent | Violent reaction with oxidizers (peroxides, nitric acid).[1] |
| Carcinogenicity | Suspected Carcinogen | Alkylhydrazines are potent alkylating agents.[1] |
| Waste Class | RCRA Hazardous | Treat as U-Listed equivalent (Toxic/Reactive).[1] |
Part 3: Disposal Decision Matrix
Use the following logic flow to determine the correct disposal route.
Figure 1: Decision matrix for selecting the appropriate disposal pathway. Note that chemical deactivation is an intermediate step, not a final disposal solution.[1]
Part 4: Detailed Protocols
Method A: Lab Pack (Preferred)
Applicability: Unused stock bottles, pure solids, or concentrated solutions (>5%).
This is the safest method as it minimizes operator exposure to reaction byproducts.
-
Segregation: Keep the original container closed. Do not mix with oxidizers (bleach, peroxides) or acids in the waste drum.
-
Secondary Containment: Place the bottle in a clear, sealable bag (Ziploc type) to contain potential dust or leaks.
-
Labeling: Mark clearly with the full chemical name and "TOXIC / REDUCING AGENT."
-
Manifest: List as a hydrazine derivative. If your facility uses specific waste codes, apply the code for toxic/reactive organic waste (check local regulations for U-list applicability, typically U133 for parent hydrazine).
Method B: Chemical Deactivation (Spills & Trace Waste)
Applicability: Dilute waste streams (<5%), glassware rinsing, or spill cleanup residues.
Scientific Rationale: We use Sodium Hypochlorite (NaOCl) to oxidize the hydrazine linkage.
-
Mechanism:
(Simplified)[1] -
The Oxalate Factor: The oxalate portion will also consume oxidizer, converting to
.- [1]
-
Critical Warning: This reaction is exothermic and evolves gas (
). It may also produce alkyl chlorides and nitrosamines (carcinogens). Therefore, the deactivated solution must still be handled as hazardous waste.
Protocol Steps:
-
Preparation:
-
Perform in a functioning Fume Hood .
-
Wear Nitrile gloves (double gloved), safety goggles, and a lab coat.
-
Prepare a 5% Sodium Hypochlorite solution (household bleach is acceptable).
-
-
Dilution:
-
Dilute the butylhydrazine waste with water to a concentration below 5% to manage heat generation.
-
-
Oxidation (The "Titration" Approach):
-
Place the waste container in an ice water bath.
-
Slowly add the bleach solution dropwise or in small aliquots with constant stirring.
-
Observation: You will see bubbling (gas evolution). If the solution heats up, stop and let it cool.
-
Continue adding bleach until gas evolution ceases and the solution turns slightly yellow (indicating excess hypochlorite).
-
-
Validation (Self-Validating Step):
-
Use Starch-Iodide Paper .
-
Dip a strip into the mixture.
-
Result: A dark blue/black color confirms excess oxidant is present, meaning all hydrazine has been consumed.
-
If no color change: Add more bleach and re-test.
-
-
Final pH Adjustment:
-
The solution will be alkaline.[3] Neutralize carefully with dilute sulfuric acid to pH 7–8 if required by your waste facility's specific intake rules (otherwise, leave alkaline to prevent acid-catalyzed gas formation).
-
-
Disposal:
-
Transfer the mixture to a waste container labeled: "Deactivated Hydrazine Waste - Contains Mutagens/Carcinogens."
-
DO NOT POUR DOWN THE DRAIN.
-
Part 5: Emergency Spill Response
If solid Butylhydrazine Oxalate is spilled outside a containment device:
-
Evacuate the immediate area if dust is airborne.
-
PPE: Use a full-face respirator with HEPA/Organic Vapor cartridges if outside a hood.
-
Dry Spill: Do not use water initially (spreads contamination). Cover with a spill absorbent (vermiculite or specialized hydrazine spill pads). Scoop carefully into a wide-mouth jar.
-
Wet Spill: Cover with absorbent. Apply the Method B bleach solution onto the absorbent gently to deactivate. Wait 30 minutes, then scoop into a hazardous waste pail.
-
Surface Decontamination: Wipe the area with 10% bleach, followed by water. Dispose of all wipes as hazardous waste.
Part 6: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defined Hazardous Wastes: Listed and Characteristic Wastes (40 CFR Part 261).
-
Brubaker, K. L. (1986).[4] The chemistry of the hypochlorite neutralization of hydrazine fuels. Argonne National Lab. [4]
-
Sigma-Aldrich. (2023). Safety Data Sheet: Butylhydrazine Oxalate. [1]
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for oxidative degradation protocols of hydrazines).[5]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. epa.gov [epa.gov]
- 3. wku.edu [wku.edu]
- 4. The chemistry of the hypochlorite neutralization of hydrazine fuels (Conference) | OSTI.GOV [osti.gov]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Butylhydrazine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Handling Butylhydrazine oxalate in a laboratory setting demands a stringent adherence to safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel.
Understanding the Risks: A Two-Component Hazard Profile
Butylhydrazine oxalate is a chemical compound that combines the hazardous properties of both butylhydrazine and oxalic acid. Butylhydrazine is a flammable, toxic, and corrosive substance, while oxalic acid is a corrosive and toxic compound. Therefore, a comprehensive understanding of the risks associated with each component is crucial for safe handling.
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[1] |
| Carcinogenicity | May cause cancer.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to provide comprehensive protection. The following table outlines the minimum required PPE for handling Butylhydrazine oxalate.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles and a face shield (8-inch minimum).[2] | Protects against splashes and vapors that can cause severe eye damage. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | Prevents skin contact, which can lead to burns, irritation, and absorption of the toxic substance. |
| Body | Chemical-resistant laboratory coat or coveralls.[4][5][6] | Protects skin from accidental spills and splashes. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for certain procedures.[4][7] | Prevents inhalation of harmful vapors and dust. |
| Feet | Closed-toe shoes.[5] | Protects feet from spills and falling objects. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, sequential protocol is paramount when working with Butylhydrazine oxalate. The following workflow is designed to minimize exposure risk at every stage of handling.
Pre-Handling Checklist:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current inspection sticker.
-
Assemble All PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the Safety Data Sheet (SDS): Always consult the SDS for Butylhydrazine oxalate before beginning any new procedure.[1][2][3][8][9]
Handling Butylhydrazine Oxalate:
Caption: A workflow diagram illustrating the key steps for safely handling Butylhydrazine oxalate.
Emergency Procedures: Immediate Actions are Critical
In the event of an exposure or spill, a rapid and informed response is crucial to minimizing harm.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][10] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with large amounts of soap and water for at least 15 minutes.[8][11][12] Seek immediate medical attention.[8] Chemical burns must be treated promptly by a physician.[8]
-
Inhalation: Move the individual to fresh air immediately.[3][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Seek immediate medical attention.[8]
Spill Response:
-
Evacuate and Alert: Immediately evacuate the area and alert others.
-
Control and Contain: If safe to do so, control the source of the spill and contain the material using absorbent pads or other appropriate materials.[11]
-
Clean-up: Clean up spills immediately, using dry clean-up procedures and avoiding the generation of dust.[4][11] Place all contaminated materials in a sealed, labeled container for proper disposal.[2][4][11]
-
Decontaminate: Thoroughly decontaminate the spill area.
Disposal Plan: Responsible Waste Management
Proper disposal of Butylhydrazine oxalate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All Butylhydrazine oxalate waste, including empty containers and contaminated PPE, must be collected in a designated, properly labeled hazardous waste container.[2][4]
-
Disposal Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8] Do not dispose of down the drain.[3]
By adhering to these guidelines, researchers, scientists, and drug development professionals can create a safer laboratory environment when working with Butylhydrazine oxalate.
References
- HORIBA. (2025, October 10). Safety Data Sheet.
- Apollo Scientific. (2023, August 2). 1-(tert-Butyl)hydrazine hydrochloride Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 12). tert-Butylhydrazine hydrochloride SAFETY DATA SHEET.
- Amadis Chemical. (n.d.). Tert-Butylhydrazine hydrochloride SAFETY DATA SHEET.
- MilliporeSigma. (2025, November 11). SAFETY DATA SHEET.
- Environment, Health, and Safety. (2024, January 8). Chapter 19 – Personal Protective Equipment (PPE). Lawrence Berkeley National Laboratory.
- Santa Cruz Biotechnology. (n.d.). Oxalate standard for IC.
- Fisher Scientific. (2025, December 19). tert-Butylhydrazine hydrochloride SAFETY DATA SHEET.
- Wright State University. (2016, July 26). Best Practices: Emergency Medical Management to Hydrazine Exposure. CORE Scholar.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- University of California, Santa Barbara. (2015, July 22). Personal Protective Equipment Selection Guide.
- University of Florida. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
- Queen's University. (n.d.). Insert P.I. name Lab Emergency Procedures EMERGENCY CONTACT NUMBERS Injury or Exposure.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. download [amadischem.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 6. research.arizona.edu [research.arizona.edu]
- 7. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 8. horiba.com [horiba.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chem.queensu.ca [chem.queensu.ca]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
